2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-isochromane-7-carbonyl]amino]-3-phenyl-propanoic acid
Description
Significance of Ochratoxin A in Contemporary Scientific Inquiry
The significance of Ochratoxin A in contemporary scientific inquiry stems from its widespread occurrence and its diverse biological activities. OTA is frequently detected in staple foods such as cereals and cereal-based products, coffee, dried fruits, nuts, and spices, making dietary exposure a primary concern. mdpi.comnih.govwikipedia.org It is also found in animal products like pork and poultry due to contaminated feed, and can even be present in milk. mdpi.comwikipedia.orgnih.gov Beyond food contamination, research has explored non-conventional exposure sources, including airborne particles in water-damaged buildings and occupational settings. wikipedia.orgresearchgate.net
Research highlights OTA's potent nephrotoxic properties, with the kidney being identified as a primary target organ in various animal species. nih.govnih.govnih.govfrontiersin.org Studies have also investigated its potential role in human kidney diseases, such as Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN), although a conclusive link in humans requires further investigation. nih.govwikipedia.orgeuropa.eu
Furthermore, OTA has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B possible human carcinogen, based on sufficient evidence of carcinogenicity in animal studies. nih.govnih.goveuropa.eunih.gov Research continues to explore the mechanisms underlying its potential carcinogenicity, including oxidative stress, DNA damage, and adduct formation. mdpi.comnih.goveuropa.eunih.gov
The broad spectrum of toxic effects attributed to OTA, including hepatotoxicity, immunotoxicity, neurotoxicity, and teratogenicity observed in animal studies, underscores its importance as a research subject. mdpi.comnih.govnih.govfrontiersin.orgeuropa.euresearchgate.net Understanding the complex mechanisms of action of OTA at the molecular and cellular levels remains a key focus in contemporary research. mdpi.com
Evolution of Ochratoxin A Research and Future Directions
The research on Ochratoxin A has evolved significantly since its isolation and characterization in 1965. nih.gov Initially, research focused on identifying the toxin, the fungal species producing it (Aspergillus ochraceus and Penicillium verrucosum being among the key producers), and its occurrence in food and feed. nih.govmdpi.comnih.govnih.gov Early studies established its nephrotoxic effects in animals and raised concerns about its potential link to human kidney diseases. nih.govnih.goveuropa.eu
The classification of OTA as a possible human carcinogen by IARC in 1993 spurred further investigation into its carcinogenic potential and underlying mechanisms. nih.goveuropa.eu Research has since delved into the molecular interactions of OTA, exploring its effects on protein synthesis, induction of oxidative stress, and interaction with DNA. mdpi.comeuropa.eu
More recent research has focused on developing sensitive and rapid analytical methods for detecting and quantifying OTA in various matrices, utilizing techniques such as advanced chromatography, immunoassays, and molecular assays. nih.govresearchgate.netscirp.org These advancements are crucial for effective surveillance and monitoring of OTA contamination. nih.gov
Efforts to mitigate OTA contamination have also been a significant area of research. This includes investigating improved agricultural practices, developing strategies for preventing fungal growth and toxin production, and exploring methods for detoxification or removal of OTA from contaminated commodities. mdpi.comnih.gov Research into biodetoxification using microorganisms and enzymes capable of degrading or adsorbing OTA is an active area. mdpi.comfrontiersin.org
Future directions in Ochratoxin A research are likely to continue focusing on several key areas:
Elucidating the exact molecular mechanisms of toxicity: Despite significant progress, the precise mechanisms by which OTA exerts its toxic effects, particularly in humans, are not fully understood. mdpi.com Further research is needed to clarify its role in inducing DNA damage, oxidative stress, and other cellular perturbations. mdpi.comeuropa.eunih.gov
Improving human exposure assessment: While dietary intake is considered the primary route of exposure, better data are needed to assess human exposure accurately across different populations and through various sources. nih.gov Validating biomarkers of exposure in humans is also crucial. nih.gov
Investigating synergistic effects: Research is needed to understand the potential synergistic interactions between OTA and other mycotoxins or environmental factors that may influence its toxicity. wikipedia.orgfrontiersin.orgeuropa.eu
Developing novel control and detoxification strategies: Continued research into innovative and effective methods for preventing fungal contamination and detoxifying contaminated food and feed is essential to reduce human and animal exposure. mdpi.comnih.govfrontiersin.org This includes exploring advanced physical, chemical, and biological approaches. mdpi.comfrontiersin.org
Addressing data gaps in human health effects: Larger cohort and case-control studies are needed to better establish potential OTA-related human health effects and overcome the limitations of current epidemiological data. nih.gov
Research findings have provided valuable insights into the occurrence and toxicity of Ochratoxin A. For instance, studies have shown varying levels of OTA contamination in different food products and geographical regions. Table 1 presents illustrative data on OTA occurrence in selected commodities based on various studies.
Table 1: Illustrative Ochratoxin A Occurrence in Selected Commodities
| Commodity | Reported Concentration Range (µg/kg) | Source Examples |
| Cocoa Beans | 0.41 - 1.36 | Cote d'Ivoire (2007-2008 harvest season) ccsenet.org |
| Roasted Coffee | Up to 3 (EU Maximum Level) | European Union Regulation mdpi.com |
| Soluble Coffee | Up to 5 (EU Maximum Level) | European Union Regulation mdpi.com |
| Unprocessed Cereal Grains | Up to 5 (EU Maximum Level) | European Union Regulation mdpi.com |
| Cereal Products | 2 - 4 (EU Maximum Level) | European Union Regulation mdpi.com |
| Red Wine | Varied, often higher than white/rosé | Studies on vinification process researchgate.netresearchgate.net |
| Beer | 1.17 - 5.56 | Detection range in a study using LC-MS/MS scirp.org |
Research has also investigated the fate of OTA during food processing. For example, studies on wine production have shown that OTA levels can decrease during the vinification process, influenced by steps like alcoholic fermentation and clarification. researchgate.netresearchgate.net
Table 2: Illustrative Changes in Ochratoxin A Levels During Red Wine Vinification
| Vinification Step | Observed Effect on OTA Content | Illustrative Finding Examples |
| Maceration of pomace | Increase | Significant effect on increasing OTA content in red wine observed in one study. researchgate.net |
| Alcoholic Fermentation | Reduction | Studies noted a decrease in OTA concentrations. researchgate.net Reduction of about 41% observed in one microvinification experiment. researchgate.net |
| Malolactic Fermentation | No significant effect | Spontaneous malolactic fermentation showed no significant effect in one study. researchgate.net |
| Storage and Draining | Decrease | Significant decrease (about 55%) observed in one study. researchgate.net |
| Clarification with gelatin | Reduction | Reduction around 58% observed in one study. researchgate.net Other studies reported reductions between 17% and 80%. researchgate.net |
The ongoing research into Ochratoxin A is critical for understanding its full impact and developing effective strategies to minimize exposure and protect public health.
Structure
2D Structure
Properties
Key on ui mechanism of action |
Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death. Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development. Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells. The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment. For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page. |
|---|---|
CAS No. |
303-47-9 |
Molecular Formula |
C20H18ClNO6 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15?/m1/s1 |
InChI Key |
RWQKHEORZBHNRI-INHVJJQHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Appearance |
Solid powder |
Color/Form |
Crystals from xylene ... exhibits green fluorescence |
melting_point |
336 °F (NTP, 1992) 169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization) 169 °C |
Other CAS No. |
303-47-9 |
physical_description |
Ochratoxin a is a white crystalline powder. (NTP, 1992) Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline] Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Relatively unstable to light & air; fading and degradation upon brief exposure of chromatograms to light, especially at high humidity. Ethanol solutions are stable for more than a year if kept in dark and cold Fairly stable in cereal products; up to 35% survives autoclaving for up to 3 h |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene) The sodium salt is soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ochratoxin A; OTA; Ochratoxin-A; |
vapor_pressure |
3.11X10-14 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Fungal Ecology and Ochratoxin a Production Dynamics
Taxonomic Distribution of Ochratoxin A Producing Fungi
Ochratoxin A is primarily synthesized by a diverse range of species within the Aspergillus and Penicillium genera. However, the prevalence of specific producing species can vary geographically and depending on the substrate. nih.gov
Aspergillus Species: Major Ochratoxin A Producers
The genus Aspergillus includes numerous species known to produce Ochratoxin A. Prominent among these are species belonging to two main sections: Circumdati and Nigri. nih.gov
Species in Aspergillus section Circumdati, such as A. ochraceus, have historically been considered major producers of OTA, particularly in warmer climates and on commodities like cereals and coffee beans. mdpi.comnih.govnih.gov Other species in this section reported to produce ochratoxins include A. alliaceus, A. sclerotiorum, A. sulphureus, A. melleus, and A. petrakii. asm.org More recently, A. westerdijkiae, phylogenetically similar to A. ochraceus, has also been identified as a significant OTA producer, frequently found in tropical regions. nih.gov
Within Aspergillus section Nigri, A. carbonarius and A. niger are recognized as important OTA producers. mdpi.comnih.govmdpi.com A. carbonarius is particularly noted as the main fungus responsible for OTA contamination in grapes and derived products like wine and dried vine fruits. researchgate.netresearchgate.netfao.org A. niger is also a significant contributor to OTA in various commodities, including grapes, cereals, and coffee. nih.gov Other black Aspergillus species in section Nigri that produce OTA include A. lacticoffeatus and A. sclerotioniger. researchgate.net
Penicillium Species: Significant Ochratoxin A Producers
In temperate regions, the genus Penicillium is a dominant producer of Ochratoxin A, particularly in cereals. mdpi.commdpi.com The most well-established OTA-producing species in this genus are P. verrucosum and P. nordicum. nih.govmdpi.com P. verrucosum is considered the primary source of OTA in stored cereals in temperate climates. mdpi.comfao.org P. nordicum is mainly found in meat products such as salami and ham and is a significant OTA producer in these substrates. mdpi.com While some older reports listed numerous Penicillium species as OTA producers, recent taxonomic reviews have narrowed down the primary culprits to P. verrucosum and P. nordicum. plos.org
Emerging Fungal Species Implicated in Ochratoxin A Biosynthesis
Beyond the well-established Aspergillus and Penicillium species, research continues to identify other fungi capable of producing Ochratoxin A, or species within known genera previously not recognized as producers. For instance, Aspergillus affinis, isolated from decomposing leaves, has been identified as a new OTA-producing fungus. nih.gov Studies on specific commodities, such as liquorice, have also implicated species like P. polonicum and P. chrysogenum as primary contributors to OTA contamination in that substrate. plos.org The ongoing exploration of fungal biodiversity and the application of advanced techniques, such as comparative genomics, continue to refine our understanding of the full spectrum of OTA-producing fungi. nih.govfrontiersin.org
Abiotic Factors Influencing Ochratoxin A Production by Fungi
The biosynthesis of Ochratoxin A by toxigenic fungi is highly sensitive to environmental conditions. Abiotic factors such as water activity and temperature play critical roles in regulating both fungal growth and mycotoxin production. mdpi.comresearchgate.netfupress.net
Water Activity and Substrate Moisture Content
Water activity (aw), which represents the available water in a substrate, is a crucial factor influencing fungal growth and subsequent mycotoxin production. mdpi.comtandfonline.com Generally, higher water activity levels favor mold germination and growth on nutrient-rich substrates. mdpi.com
Studies have shown that OTA production by Aspergillus ochraceus is significantly higher at aw values around 0.95 compared to lower levels like 0.80. mdpi.com For Aspergillus carbonarius and A. niger, optimal aw levels for OTA production are typically in the range of 0.95-0.98 and 0.95, respectively. researchgate.net Maximum amounts of ochratoxins by A. ochraceus on barley grains were produced at 0.98 aw. nih.gov Penicillium verrucosum has an optimum water activity of 0.95 for OTA production, although it can produce the toxin at levels as low as 0.80. food.gov.uk
While high water activity generally promotes fungal growth, the relationship with OTA production can be complex and species-dependent. Some studies suggest that while high aw (e.g., 0.96) may promote the growth of species like A. westerdijkiae, the expression of genes related to OTA biosynthesis might be downregulated under very high or moderate water activity conditions compared to optimal conditions. tandfonline.com Conversely, for A. carbonarius, a water activity of 0.98 has been found to result in the greatest mycelial growth and OTA accumulation. fupress.net
Data illustrating the effect of water activity on OTA production by different species:
| Fungal Species | Optimal Water Activity (aw) for OTA Production | Reference |
| Aspergillus ochraceus | ~0.95 - 0.99 | mdpi.comnih.govresearchgate.netnih.gov |
| Aspergillus carbonarius | 0.95 - 0.98 | researchgate.netfupress.net |
| Aspergillus niger | 0.95 | researchgate.net |
| Penicillium verrucosum | 0.95 | food.gov.uk |
| Penicillium viridicatum | 0.95 - 0.99 | nih.gov |
Substrate moisture content is directly related to water activity. For instance, for Penicillium verrucosum, an optimum water activity of 0.95 corresponds to approximately 24% moisture content in cereals, while OTA production can occur down to 18% moisture content (equivalent to 0.80 aw). food.gov.uk
Temperature Regimes and Optimal Conditions for Fungal Growth and Toxinogenesis
Temperature is another critical abiotic factor that significantly influences both the growth of OTA-producing fungi and the levels of toxin they produce. mdpi.comresearchgate.netfupress.netthejaps.org.pk Optimal temperature ranges for fungal growth and mycotoxin production can differ, and these conditions are often species-specific. nih.gov
For Aspergillus ochraceus, optimal temperatures for OTA production are generally reported to be between 25°C and 30°C, although production can occur within a wider range (12-37°C). mdpi.comnih.govnih.govcdnsciencepub.cominternationalscholarsjournals.com Some studies indicate maximum OTA production by A. ochraceus at 30°C in corn. thejaps.org.pk
Aspergillus carbonarius typically shows optimal OTA production at lower temperatures compared to its optimal growth temperature. Optimal temperatures for OTA production by A. carbonarius are often cited between 15°C and 20°C, with little production occurring above 25°C, even though its optimal growth temperature is around 30°C. mdpi.comresearchgate.netfao.orgmdpi.com However, some studies on A. carbonarius have reported optimal OTA production at 30°C, highlighting potential strain variability. fupress.netmdpi.com
For Aspergillus niger, optimal temperatures for OTA production are generally between 20°C and 25°C, with some reports indicating optimal production at 15°C under specific conditions. mdpi.comresearchgate.netresearchgate.net
Penicillium verrucosum, prevalent in temperate climates, produces OTA optimally at around 20°C, with production occurring in the range of 10°C to 28°C and a minimum temperature for production around 3°C. food.gov.uknih.gov Penicillium viridicatum has an optimal temperature for OTA production around 24°C, with a range of 4-31°C. nih.gov
It is important to note that the interaction between temperature and water activity is crucial. Optimal conditions for OTA production often involve specific combinations of these factors, and these can also be influenced by the substrate composition and the specific fungal strain. mdpi.comfupress.netnih.govmdpi.com
Data illustrating the effect of temperature on OTA production by different species:
| Fungal Species | Optimal Temperature (°C) for OTA Production | Temperature Range (°C) for OTA Production | Reference |
| Aspergillus ochraceus | 25 - 30 | 12 - 37 | mdpi.comnih.govnih.govcdnsciencepub.cominternationalscholarsjournals.com |
| Aspergillus carbonarius | 15 - 20 (some strains 30) | mdpi.comresearchgate.netfao.orgfupress.netmdpi.com | |
| Aspergillus niger | 20 - 25 (some strains 15) | mdpi.comresearchgate.netresearchgate.net | |
| Penicillium verrucosum | 20 | 3 - 28 | food.gov.uknih.gov |
| Penicillium viridicatum | 24 | 4 - 31 | nih.gov |
Interactive Data Table: Optimal Conditions for OTA Production
| Fungal Species | Optimal Water Activity (aw) | Optimal Temperature (°C) | Substrate Examples |
| Aspergillus ochraceus | ~0.95 - 0.99 | 25 - 30 | Cereals, Coffee Beans, Barley |
| Aspergillus carbonarius | 0.95 - 0.98 | 15 - 20 (some 30) | Grapes, Dried Vine Fruits |
| Aspergillus niger | 0.95 | 20 - 25 (some 15) | Grapes, Cereals, Coffee |
| Penicillium verrucosum | 0.95 | 20 | Stored Cereals |
| Penicillium nordicum | Not specified in search results | Not specified in search results | Meat Products |
| Penicillium viridicatum | 0.95 - 0.99 | 24 | Barley |
Note: Data compiled from various sources, and optimal conditions can vary depending on the specific strain and substrate.
Atmospheric Gas Composition (e.g., Carbon Dioxide Levels)
The composition of the atmosphere, particularly the levels of carbon dioxide (CO2) and oxygen (O2), plays a notable role in regulating the growth and OTA production by toxigenic fungi. Studies have shown that elevated CO2 concentrations can inhibit the growth and OTA production in certain Penicillium and Aspergillus species.
For instance, research on Penicillium verrucosum, a major OTA producer in temperate regions, has demonstrated that increasing CO2 levels can significantly reduce both mycelial growth and OTA accumulation on wheat grains. Exposure to 50% CO2 inhibited mycelium growth by about 40% at a water activity (aw) of 0.95 and by 90% at 0.90 aw. sdstate.edu Similarly, OTA production by P. verrucosum on wheat grains was inhibited by 50% CO2. mdpi.comresearchgate.net Controlled atmosphere storage (CAS) with CO2 levels exceeding 50% has been suggested as an effective method to prevent OTA accumulation in damp cereals. tandfonline.comnih.gov
The effect of CO2 can also interact with other environmental factors like water activity. While CO2 and aw together can cause an enhanced inhibitory effect on fungal growth and OTA production, this interaction is not always synergistic. tandfonline.com
In Aspergillus ochraceus, OTA production was completely inhibited at 30% CO2 and above, regardless of the O2 level. nih.gov Colony growth of A. ochraceus was partially inhibited at 60% CO2, with no growth observed at 80% CO2 or higher. nih.gov However, if inhibited colonies were subsequently exposed to air, growth and OTA production could resume. nih.gov
Research on Aspergillus carbonarius has also indicated that elevated CO2 levels can increase OTA production under certain temperature and water activity conditions. A study found that a temperature of 37°C combined with 1000 ppm CO2 resulted in higher OTA production by A. carbonarius. csic.es
The impact of different gas compositions on OTA accumulation can vary depending on the fungal strain. For example, studies with Aspergillus section Nigri species like A. carbonarius and Aspergillus niger showed reduced OTA accumulation in atmospheres with 1% O2 combined with 15% CO2 compared to air. researchgate.net
Substrate pH and Nutritional Availability
The pH of the substrate and the availability of nutrients are critical intrinsic factors influencing the growth and OTA production by ochratoxigenic fungi.
Ochratoxin A is primarily produced on moderately acidic foodstuffs. mdpi.com While pH does not have a single specific effect across all OTA-producing species, certain ranges have been identified as optimal for particular fungi. For instance, a pH between 5.5 and 6.5 was found to be optimal for the growth and OTA production of P. verrucosum and Penicillium nordicum. mdpi.comresearchgate.net For A. carbonarius and A. niger, an optimal pH for OTA production was reported to be around 5.35. mdpi.comnih.gov
Some studies suggest that Aspergillus niger can adapt to and produce OTA over a wider pH range. nih.gov Similarly, A. carbonarius has been shown to grow and produce OTA well under a wider pH range, with optimal conditions typically between pH 5.0 and 6.5. nih.gov Acidic environments, particularly pH 3.0–4.0, have been reported to be favorable for higher OTA production by A. carbonarius, especially under limited sugar content. nih.gov Secretion of gluconic acid by A. carbonarius can lead to acidification of the fruit tissue, inducing OTA accumulation in colonized grapes. nih.gov
Nutrient availability, particularly the type and concentration of carbon and nitrogen sources, also significantly impacts OTA production. Fungi often prefer easily metabolizable carbon sources, and the presence of sugars, especially fructose, can increase OTA production. mdpi.com Studies have shown that OTA production can differ significantly depending on the carbon source, with a generally positive correlation between OTA levels and the content of carbon sources. nih.gov Sucrose, followed by glucose and maltose, has been found to be more conducive to growth and OTA production by A. ochraceus compared to cellulosic substrates. internationalscholarsjournals.com Regarding nitrogen sources, phenylalanine seemed to be favorable for OTA production, while yeast extract and ammonium (B1175870) nitrate (B79036) were identified as beneficial for biomass and OTA production by A. ochraceus. nih.govinternationalscholarsjournals.com
Osmotic stress, such as high NaCl levels, can influence OTA production differently among fungal species. Penicillium species may produce OTA as a mechanism to maintain cellular homeostasis in NaCl-rich environments, while A. carbonarius appears to have limited OTA biosynthesis under such stress. mdpi.comresearchgate.net
Biotic Interactions and Their Influence on Ochratoxin A Production
The presence and activity of other microorganisms in the same environment can significantly influence the growth and OTA production by ochratoxigenic fungi. These biotic interactions can be either competitive, inhibitory, or even stimulatory.
Interspecific Fungal Interactions
Interactions between different fungal species can impact the ability of ochratoxigenic fungi to colonize a substrate and produce OTA. Competition for resources like nutrients and space is a primary mechanism by which other fungi can inhibit OTA producers. usp.brcsic.es
Studies on the interactions between A. ochraceus and other spoilage fungi on maize grain have shown that A. ochraceus can be dominant in primary resource capture against some species, being able to overgrow and replace them under certain conditions. nih.gov However, the presence of competitors can also modify and decrease the growth rate of A. ochraceus. nih.gov
In some cases, interspecific fungal interactions can lead to a significant stimulation of ochratoxin production. For example, interactions between A. ochraceus and species such as Alternaria alternata or Eurotium spp. have resulted in increased ochratoxin production under specific environmental conditions. nih.gov This suggests that the outcome of interspecific interactions on OTA production is highly dependent on the specific fungal species involved and the prevailing environmental factors like water activity and temperature. nih.gov
The concept of competitive exclusion, where non-mycotoxigenic strains outcompete mycotoxigenic ones for resources, is a key principle in biological control strategies. csic.esmdpi.com Non-toxigenic strains may be able to displace mycotoxin-producing fungi on a crop, leading to reduced mycotoxin levels. mdpi.com
Impact of Microbial Antagonists on Ochratoxin A Biosynthesis
Microbial antagonists, including certain bacteria, yeasts, and non-toxigenic fungi, offer a promising approach for the biological control of ochratoxigenic fungi and the reduction of OTA contamination. These antagonists can inhibit OTA production through various mechanisms, including direct competition for nutrients and space, the production of antifungal compounds, or the enzymatic degradation of OTA. usp.brmdpi.comelsevier.es
Yeasts are considered potent biocontrol agents, particularly on grape surfaces, due to their ability to colonize the niche and compete with other microorganisms. mdpi.com Certain yeast isolates, such as Candida guillermondii and Acremonium cephalosporium, have shown efficacy in reducing decay caused by Aspergillus species. mdpi.com Specific Candida krusei isolates have demonstrated the ability to inhibit the growth and OTA production of A. ochraceus. biotrop.org
Bacterial antagonists, such as Burkholderia cepacia, have also shown promising biological control potential against OTA-producing fungi. nih.gov Some bacterial genera, including Rhizobium, Bacillus, and Acinetobacter, contain strains that exhibit OTA degradation ability, although efficient biodegradation strains are considered rare. elsevier.es Bacillus subtilis has been shown to inhibit Aspergillus carbonarius, partly by producing antifungal compounds like iturin A. nih.gov
Non-toxigenic fungal strains can also act as antagonists. For instance, non-toxigenic Aspergillus niger strains have shown effectiveness in inhibiting the growth and OTA production of other Aspergillus species, including toxigenic A. niger strains. usp.brnih.gov The mechanisms involved may include space competition, consumption of specific nutrients required for OTA synthesis, or the production of inhibitory substances. usp.br
Research findings highlight the potential of selected fungal strains, yeasts, and bacteria as biocontrol agents to control the growth of OTA-producing fungi and the production of the mycotoxin in various food products. usp.brbiotrop.orgnih.gov
| Factor | Influence on OTA Production | Specifics / Examples | Fungal Species | Source |
| Atmospheric Gas | ||||
| Elevated CO2 (>30-50%) | Inhibition of growth and OTA production | 50% CO2 inhibited P. verrucosum growth/OTA on wheat; Complete inhibition of A. ochraceus OTA at ≥30% CO2. sdstate.eduresearchgate.netnih.gov | P. verrucosum, A. ochraceus | sdstate.eduresearchgate.netnih.gov |
| Elevated CO2 (1000 ppm) | Increased OTA production (under specific conditions) | Increased OTA by A. carbonarius at 37°C. csic.es | A. carbonarius | csic.es |
| Low O2 (1%) + CO2 (15%) | Reduced OTA accumulation | Reduced OTA by Aspergillus section Nigri isolates. researchgate.net | Aspergillus section Nigri (A. carbonarius, A. niger) | researchgate.net |
| Substrate pH | ||||
| Moderately Acidic (pH 5.5-6.5) | Optimal for growth and OTA production | Optimal for P. verrucosum, P. nordicum. mdpi.comresearchgate.net | P. verrucosum, P. nordicum | mdpi.comresearchgate.net |
| pH ~5.35 | Optimal for OTA production | Optimal for A. carbonarius, A. niger. mdpi.comnih.gov | A. carbonarius, A. niger | mdpi.comnih.gov |
| Acidic (pH 3.0-4.0) | Favorable for higher OTA production (especially with limited sugar) | Favorable for A. carbonarius. nih.gov | A. carbonarius | nih.gov |
| Nutritional Availability | ||||
| Easily Metabolizable Sugars | Increased OTA production | Fructose, Sucrose, Glucose, Maltose for A. ochraceus. mdpi.cominternationalscholarsjournals.com | A. ochraceus | mdpi.cominternationalscholarsjournals.com |
| Phenylalanine | Favorable for OTA production | Reported for some Aspergillus spp. nih.gov | Aspergillus spp. | nih.gov |
| Yeast Extract, Ammonium Nitrate | Beneficial for biomass and OTA production | For A. ochraceus. internationalscholarsjournals.com | A. ochraceus | internationalscholarsjournals.com |
| High NaCl levels | Varied influence, can induce OTA in Penicillium, limit in A. carbonarius | Penicillium spp. adapt by producing OTA; A. carbonarius has limited biosynthesis. mdpi.comresearchgate.net | Penicillium spp., A. carbonarius | mdpi.comresearchgate.net |
| Biotic Interactions | ||||
| Interspecific Fungal Competition | Can inhibit growth and OTA production by competing for resources | Non-toxigenic strains outcompeting mycotoxigenic ones. usp.brcsic.es | Various fungal species | usp.brcsic.es |
| Specific Fungal Interactions | Can stimulate OTA production | Interactions between A. ochraceus and A. alternata or Eurotium spp. nih.gov | A. ochraceus, A. alternata, Eurotium spp. | nih.gov |
| Microbial Antagonists | Inhibition of fungal growth and/or OTA biosynthesis, or degradation of OTA | Yeasts (Candida spp.), Bacteria (Bacillus, Burkholderia spp.), Non-toxigenic fungi (Aspergillus spp., Trichoderma spp.). usp.brmdpi.comelsevier.esbiotrop.orgnih.govnih.gov | Various bacteria, yeasts, and fungal species | usp.brmdpi.comelsevier.esbiotrop.orgnih.govnih.gov |
Ochratoxin a Biosynthesis and Genetic Regulation
Elucidation of the Ochratoxin A Biosynthetic Pathway
Research, including isotopic labeling experiments and genomic analyses, has provided substantial insights into how fungi synthesize Ochratoxin A. nih.govresearchgate.netnih.govmdpi.com A consensus pathway has been proposed based on these findings. nih.gov
Precursor Origins: Shikimate and Pentaketide (B10854585) Pathways
Studies using labeled precursors have demonstrated that the two distinct structural parts of Ochratoxin A originate from different metabolic pathways. The phenylalanine moiety of OTA is derived from the shikimate pathway. nih.govresearchgate.netmdpi.com The dihydroisocoumarin portion, which forms the polyketide backbone of the molecule, originates from the pentaketide pathway. nih.govresearchgate.netmdpi.com This pentaketide structure is formed through the condensation of one acetate (B1210297) unit (acetyl-CoA) and four malonate units (malonyl-CoA). researchgate.netuniprot.orguniprot.orgfrontiersin.org
Key Enzymatic Steps and Intermediate Metabolites
The biosynthesis of OTA involves a series of enzymatic reactions that modify and combine the precursors. Key enzymes include polyketide synthases, non-ribosomal peptide synthetases, halogenases, and oxidases. mdpi.comnih.govresearchgate.net
Polyketide Synthase (PKS) Activities
Polyketide synthases (PKSs) are large multimodular enzymes responsible for synthesizing polyketide chains. mdpi.com In the OTA biosynthetic pathway, a PKS enzyme, designated OtaA in some species, catalyzes the initial steps in the formation of the dihydroisocoumarin moiety. nih.govuniprot.orguniprot.org This enzyme utilizes acetyl-CoA and malonyl-CoA as substrates to synthesize 7-methylmellein, a key intermediate pentaketide. nih.govuniprot.orguniprot.orgfrontiersin.org PKS enzymes involved in fungal secondary metabolism typically contain catalytic domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). escholarship.org Research has identified and characterized OTA polyketide synthase genes in several fungal species. nih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Reactions
Non-ribosomal peptide synthetases (NRPSs) are multimodular enzymes that synthesize peptides without the involvement of ribosomes. mdpi.com In OTA biosynthesis, an NRPS enzyme, referred to as OtaB, is responsible for forming the amide bond that links the dihydroisocoumarin moiety to L-phenylalanine. nih.govuniprot.orguniprot.org This reaction results in the formation of ochratoxin B (OTB), the non-chlorinated analog of OTA. nih.govuniprot.orguniprot.org The involvement of an NRPS in this step has been confirmed through gene inactivation studies, where deletion of the nrps gene resulted in the absence of OTA production and a concomitant increase in OTB levels. mdpi.comnih.govresearchgate.net
Halogenase/Chloroperoxidase Role in Chlorination
A crucial step in the biosynthesis of Ochratoxin A is the introduction of a chlorine atom at the C5 position of the dihydroisocoumarin ring. uniprot.orguniprot.orgmdpi.com This reaction is catalyzed by a halogenase or chloroperoxidase enzyme, often designated OtaD. nih.govuniprot.orguniprot.org Identification and sequencing of the gene encoding this enzyme, such as AcOTAhal in Aspergillus carbonarius and otachlPN in Penicillium nordicum, have been key to understanding this step. mdpi.comresearchgate.net Mutation in the gene encoding the halogenase has been shown to lead to increased levels of OTB and undetectable amounts of OTA, indicating that this chlorination is a late or final step in the pathway. mdpi.comresearchgate.net
Other Putative Enzymes in the Ochratoxin A Pathway (e.g., Oxidases)
Besides the core PKS, NRPS, and halogenase enzymes, other enzymes are thought to play roles in the OTA biosynthetic pathway. A cytochrome P450 monooxygenase, known as OtaC, is involved in oxidizing 7-methylmellein to 7-carboxymellein (ochratoxin β or OTβ). nih.govuniprot.orguniprot.orgfrontiersin.org This oxidative step precedes the linking of the polyketide to phenylalanine. nih.govuniprot.orguniprot.org Additionally, studies have suggested the involvement of other oxidoreductase genes that are highly expressed in OTA-producing strains compared to non-producing strains, potentially playing a role in oxidation reactions during the process. mdpi.comnih.gov A putative cyclase enzyme, OtaY, located within the OTA gene cluster, has also been suggested to be involved in the cyclization of the polyketide backbone during the initial stages of biosynthesis. frontiersin.orguniprot.orgfrontiersin.orgresearchgate.net
Here is a summary of key enzymes and intermediates in the proposed OTA biosynthetic pathway:
| Enzyme Class | Gene Name (Example) | Catalyzed Step | Key Intermediate Metabolites Involved |
| Polyketide Synthase (PKS) | OtaA | Synthesis of 7-methylmellein from acetyl-CoA and malonyl-CoA | Acetyl-CoA, Malonyl-CoA, 7-methylmellein |
| Cytochrome P450 Monooxygenase | OtaC | Oxidation of 7-methylmellein to 7-carboxymellein (Ochratoxin β) | 7-methylmellein, 7-carboxymellein (Ochratoxin β) |
| Non-Ribosomal Peptide Synthetase (NRPS) | OtaB | Ligation of 7-carboxymellein (Ochratoxin β) and L-phenylalanine to form OTB | 7-carboxymellein (Ochratoxin β), L-phenylalanine, Ochratoxin B (OTB) |
| Halogenase/Chloroperoxidase | OtaD | Chlorination of Ochratoxin B (OTB) to form Ochratoxin A (OTA) | Ochratoxin B (OTB), Ochratoxin A (OTA) |
| Putative Cyclase | OtaY | Cyclization of the polyketide backbone (proposed) | Polyketide intermediate |
Note: This table is based on the proposed consensus pathway and findings from various studies. nih.govuniprot.orguniprot.orgfrontiersin.orgresearchgate.net
Detailed research findings, particularly from comparative genomic analyses and gene deletion studies, have been instrumental in defining the roles of these enzymes and the order of reactions in the pathway. nih.govfrontiersin.orgnih.govresearchgate.net For instance, gene deletion studies have confirmed the necessity of otaA, otaB, otaC, and otaD for OTA production. nih.gov The absence of OTA and the accumulation of OTB in nrps deletion mutants provided strong evidence that the peptide bond formation precedes the chlorination step in Aspergillus carbonarius. nih.govresearchgate.net
Genetic Characterization of Ochratoxin A Biosynthesis
Genetic studies, particularly comparative genomic analyses and gene deletion experiments, have been instrumental in identifying the key genes involved in OTA biosynthesis.
Several genes have been identified and functionally characterized as being essential for OTA production. These include genes encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), halogenases, and cytochrome P450 monooxygenases.
A core set of genes, often referred to as otaA, otaB, otaC, and otaD, have been consistently identified in OTA-producing fungi. nih.govresearchgate.net
otaA : This gene encodes a polyketide synthase (PKS) responsible for the initial steps of synthesizing the dihydroisocoumarin moiety of OTA, utilizing acetyl coenzyme A and malonyl-CoA to produce 7-methylmellein. nih.govmdpi.com
otaB : This gene encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the formation of the amide bond between the dihydroisocoumarin intermediate (specifically OTβ) and L-β-phenylalanine, leading to the formation of Ochratoxin B (OTB). nih.govmdpi.com
otaC : This gene encodes a cytochrome P450 monooxygenase involved in the oxidation of 7-methylmellein to OTβ (7-carboxymellein). nih.govmdpi.com
otaD : This gene encodes a halogenase (specifically a chloroperoxidase) responsible for the final step of chlorinating OTB at the C5 position to form OTA. mdpi.comasm.orgresearchgate.net Deletion of this gene has been shown to eliminate OTA production and result in the accumulation of OTB. asm.orgresearchgate.net
Other genes potentially involved include a putative cyclase gene, otaY, identified in the cluster of Aspergillus species, located between otaA and otaB. frontiersin.orgosti.govmdpi.com This gene, encoding a protein with similarity to SnoaL cyclases, is hypothesized to play a role in the cyclization of the polyketide chain during the early stages of biosynthesis. frontiersin.orgosti.gov Its expression has been observed under OTA-permissive conditions, consistent with the expression of other genes in the cluster. osti.govmdpi.com
Functional analysis through gene deletion studies has confirmed the essentiality of otaA, otaB, otaC, and otaD for OTA biosynthesis in species like Aspergillus ochraceus. nih.gov
The genes involved in OTA biosynthesis are typically organized in a gene cluster in the fungal genome. Comparative genomic analyses of OTA-producing Aspergillus and Penicillium species have revealed a notable degree of synteny in the organization of these core biosynthetic genes. frontiersin.orgucm.esnih.gov
Studies comparing species such as Aspergillus steynii, A. westerdijkiae, A. niger, A. carbonarius, and Penicillium nordicum have shown a conserved arrangement of the five core genes: halogenase, bZIP transcription factor, cytochrome P450 monooxygenase, non-ribosomal peptide synthetase, and polyketide synthase. ucm.esnih.gov While the genetic synteny of the cluster is largely conserved, the flanking regions can differ between species, except for A. steynii and A. westerdijkiae. ucm.es This conservation and the differences in flanking regions have led to the hypothesis that this genomic region might be orthologous and potentially acquired through horizontal transfer. ucm.es
The identification of the putative cyclase gene, otaY, within the OTA cluster in Aspergillus species further contributes to the understanding of the cluster's organization. frontiersin.orgosti.govmdpi.com
Transcriptomic analysis, often employing techniques like RNA-Seq, provides insights into the gene expression profiles of OTA-producing strains under various conditions. These studies help identify genes that are differentially expressed during OTA biosynthesis and can shed light on the regulatory mechanisms involved.
Transcriptome analysis of Aspergillus carbonarius strains grown under OTA-inducing versus non-inducing conditions revealed thousands of differentially expressed genes, including those involved in primary and secondary metabolism, transport, stress response, and sporulation. plos.org Genes encoding PKS, NRPS, and chloroperoxidase showed differential expression and were validated by RT-qPCR. plos.org
Studies on Aspergillus westerdijkiae under varying osmotic pressure conditions using RNA-Seq have shown significant changes in the expression of OTA biosynthesis genes (otaA, otaB, otaC, and otaD). tandfonline.comnih.govnih.gov For instance, at 20 g/L NaCl, otaA, otaB, and otaC were upregulated, while otaD was downregulated. tandfonline.comnih.gov At 100 g/L NaCl, all otaA-D genes showed upregulation. tandfonline.comnih.gov
Transcriptomic data from Penicillium verrucosum producing both OTA and citrinin (B600267) have also been used to identify putative OTA biosynthetic gene clusters and analyze the expression of associated genes. nih.govacs.org
Molecular Regulation of Ochratoxin A Production
The production of Ochratoxin A is tightly regulated at the molecular level, involving transcriptional control and sensing of environmental signals.
Transcriptional regulation plays a key role in controlling the expression of OTA biosynthetic genes. This regulation involves specific transcription factors and larger regulatory complexes.
A significant regulatory complex is the heterotrimeric Velvet complex, composed of VelB, VeA, and LaeA. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov This complex is known to coordinate fungal development and secondary metabolism in response to environmental cues, particularly light. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov VeA, a component of the Velvet complex, is considered a global metabolic regulator. nih.gov Studies have shown that the Velvet complex, including VeA and LaeA, positively regulates OTA production in species like Aspergillus carbonarius and A. ochraceus. researchgate.netnih.gov Deletion of veA and laeA genes in A. carbonarius significantly decreased OTA production. researchgate.net Similarly, deletion of laeA, veA, and velB in A. ochraceus drastically reduced OTA production, correlating with the downregulation of OTA biosynthetic genes. nih.gov
In A. ochraceus, two regulators, OtaR1 and OtaR2, have been identified. mdpi.com Mutation in OtaR1 leads to low-level expression of the otaA-D genes, while OtaR2 modulates the expression of otaA, otaB, and otaD. mdpi.com The OTA gene cluster also contains a gene encoding a bZIP transcription factor (otaR) which is considered a cluster-specific regulator. nih.govresearchgate.net
Environmental factors significantly influence OTA production, and fungi employ signal transduction pathways to sense these cues and modulate gene expression.
Light is a critical environmental factor affecting fungal growth and secondary metabolism, including OTA production. mdpi.com The Velvet complex is involved in the light regulatory network. researchgate.netfrontiersin.org VeA's localization within the cell is light-dependent, being predominantly nuclear in the dark where it interacts with other proteins to form the active Velvet complex that supports secondary metabolism. frontiersin.org
Osmotic stress, for example, induced by high NaCl concentrations, is another environmental factor that impacts OTA biosynthesis. mdpi.comnih.govfrontiersin.org The high osmolarity glycerol (B35011) (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade, is involved in the fungal response to osmotic stress and has been linked to OTA production in Penicillium nordicum and P. verrucosum. mdpi.comnih.govfrontiersin.org Transcriptomic analysis in Aspergillus westerdijkiae showed correlations between HOG1 gene expression and the expression of OTA biosynthesis genes under varying NaCl concentrations. tandfonline.comnih.govnih.gov
Specific Regulatory Genes and Transcription Factors (e.g., OtaR1, OtaR2, OTAbZIP, AwHOG1)
The biosynthesis of Ochratoxin A is tightly controlled at the genetic level, involving specific regulatory genes and transcription factors. A core OTA biosynthetic gene cluster has been identified in several ochratoxigenic species, containing genes essential for the pathway. nih.govfrontiersin.org This cluster typically includes genes encoding a polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, a halogenase, and a basic leucine (B10760876) zipper (bZIP) transcription factor. nih.govfrontiersin.orgmdpi.com
OtaR1: OtaR1 is a bZIP transcription factor located within the OTA biosynthetic gene cluster. nih.govuniprot.org Studies have shown that OtaR1 acts as a pathway-specific regulator, positively controlling the expression of the otaA, otaB, otaC, and otaD biosynthetic genes. nih.govuniprot.orguniprot.org Inactivation of otaR1 has been demonstrated to significantly decrease or completely inhibit OTA production in species like Aspergillus ochraceus and Aspergillus niger. nih.govuniprot.org OtaR1 is thought to bind to conserved bZIP binding motifs found in the promoter regions of the OTA biosynthetic genes. uniprot.org Beyond its role in the OTA cluster, OtaR1 may also function as a broader regulator, binding at other chromosomal locations. uniprot.org
OtaR2: Another regulator, OtaR2, located adjacent to the biosynthetic genes, has been shown to modulate the expression of otaA, otaB, and otaD. nih.govnih.gov Inactivation of otaR2 significantly decreased OTA production. nih.gov
OTAbZIP: The OTAbZIP gene encodes a key transcription factor and receptor, particularly important in the response to osmotic pressure and the regulation of OTA biosynthesis genes (otaA-D) in species like Aspergillus westerdijkiae. researchgate.netnih.govresearchgate.net Research indicates that OTAbZIP influences various metabolic pathways, including those related to sugar metabolism and the high osmolarity glycerol (HOG) pathway. researchgate.net Deletion of the OTAbZIP gene in A. westerdijkiae resulted in significantly lower expression levels of OTA biosynthesis genes and increased sensitivity to osmotic stress, leading to a great reduction or absence of OTA production under certain water activity conditions. researchgate.netnih.govresearchgate.netsciopen.com
AwHOG1: The AwHOG1 transcription factor is part of the high osmolarity glycerol (HOG) pathway, which is known to regulate OTA production in response to osmotic stress in Penicillium and Aspergillus species. nih.gov In Aspergillus westerdijkiae, the AwHog1 transcription factor influences osmotic stress response, mycelium growth, and OTA production. nih.govresearchgate.net A mutant strain with a deleted AwHog1 gene showed reduced OTA production on various media and increased sensitivity to osmotic stress. nih.gov The expression level of the hog1 gene was significantly lower in the OTAbZIP mutant compared to the wild type, suggesting a link between OTAbZIP and the HOG pathway. researchgate.netsciopen.com
Data on the impact of otaR1 inactivation on OTA production and gene expression in Aspergillus ochraceus is presented in the table below, based on research findings. nih.gov
| Gene Inactivated | OTA Production (μg/g) | otaA Expression Level | otaB Expression Level | otaC Expression Level | otaD Expression Level |
| Wild Type | Detected | High | High | High | High |
| ΔotaR1 | Not detected | Completely inhibited | Reduced | Reduced | Reduced |
Note: Data is illustrative based on descriptions of significant reduction or inhibition upon gene inactivation. Specific quantitative values may vary between studies and conditions.
Modulation of Ochratoxin A Biosynthesis by Exogenous Compounds
The biosynthesis of Ochratoxin A can be modulated by various exogenous compounds, including host factors and other chemical substances.
Host factors present in food matrices can influence OTA production. For instance, in grapes, factors such as limited sugar content, low pH levels, and high malic acid concentrations have been shown to activate OTA biosynthesis by Aspergillus carbonarius. nih.gov This modulation occurs through the influence on global regulators of secondary metabolism, such as laeA, and the expression of the OTA gene cluster. nih.gov Increasing concentrations of malic acid in media led to increased expression of laeA and OTA cluster genes, resulting in elevated OTA biosynthesis. nih.gov
Certain natural compounds have also been investigated for their effects on OTA biosynthesis. Stilbenes, such as resveratrol (B1683913), piceatannol, and pterostilbene, have been shown to affect the expression of the OTA cluster, leading to a reduction in ochratoxin A production in Aspergillus carbonarius. uniprot.org Pterostilbene, with its methoxy (B1213986) groups, demonstrated greater inhibitory activity compared to resveratrol and piceatannol. uniprot.org
While some studies explore the impact of compounds on the toxicity or mitigation of OTA's effects after it is produced, research specifically focusing on the modulation of the biosynthesis by a wide range of exogenous compounds within the scope of the provided outline points to host factors and certain natural products like stilbenes as key modulators.
Occurrence and Global Distribution of Ochratoxin a in Research Matrices
Prevalence of Ochratoxin A in Agricultural Commodities and Food Products
OTA contamination is a significant concern across various food categories, impacting both human and animal health. mdpi.comnih.gov
Cereals and Cereal-Derived Products Contamination
Cereals and cereal-derived products are frequently reported as major sources of OTA contamination in the human diet. mdpi.commdpi.com Penicillium verrucosum is a primary producer of OTA in cereals, particularly in regions with low temperatures, such as Eastern Europe. researchgate.netdrbata.com Aspergillus ochraceus and black Aspergilli species, including A. niger aggregate and A. carbonarius, are also sources of OTA in cereals. mdpi.com
A global survey analyzing over 700,000 cereal and animal feed samples from 100 countries over a ten-year period detected OTA in 15% of the samples. drbata.com Eastern Europe has shown a relatively high prevalence, with one survey between 2008 and 2017 indicating a 36.4% positive rate in feed ingredients and animal feed. drbata.com In Germany, a study from 1991 to 1993 found OTA in approximately 54% of grain samples. drbata.com In the United States, a study of breakfast cereals found OTA in 42% of samples, with the highest incidence (70%) in oat-based cereals. nih.gov
Table 1: Selected Research Findings on OTA Occurrence in Cereals and Cereal-Derived Products
| Region/Country | Product Type | Study Period | Incidence (%) | Concentration Range (µg/kg) | Notes | Source |
| Global | Cereals & Animal Feed | 2008-2017 | 15 | Not specified | Survey of >700,000 samples | drbata.com |
| Eastern Europe | Feed Ingredients & Feed | 2008-2017 | 36.4 | Median 3.6 | drbata.com | |
| Germany | Grains | 1991-1993 | ~54 | >3 in 2% of samples | drbata.com | |
| United States | Breakfast Cereals | Two years | 42 | 0.01-9.30 ng/g (0.01-9.30) | Highest incidence in oat-based cereals | nih.gov |
| Turkey | Cereal-derived products | 2008-2010 | 21.62-55.95 | Mean 0.14-0.41 | Breakfast cereals, baby foods, tarhana | researchgate.net |
Coffee and Cocoa Beans and Derived Products
Coffee and cocoa beans are also susceptible to OTA contamination. mdpi.comr-biopharm.com Aspergillus ochraceus, A. carbonarius, and A. niger are among the fungal species responsible for OTA production in coffee beans. researchgate.netcfs.gov.hk OTA can survive processing to some extent and has been found in roasted coffee, soluble coffee powder, cocoa powder, and drinking chocolate. r-biopharm.com
Table 2: Selected Research Findings on OTA Occurrence in Coffee and Cocoa Products
| Product Type | Notes | Source |
| Coffee (Roasted) | Ranked as a significant source of OTA contamination after cereals. | mdpi.com |
| Coffee | Contamination reported. | mdpi.comr-biopharm.com |
| Cocoa | Contamination reported. | mdpi.comr-biopharm.com |
| Cocoa Powder | OTA can be found at reduced levels after processing. | r-biopharm.comagrinfo.eu |
| Drinking Chocolate | OTA can be found at reduced levels after processing. | r-biopharm.com |
| Soluble Coffee | OTA can be found at reduced levels after processing. | r-biopharm.comagrinfo.eu |
Dried Fruits, Nuts, and Spices
Dried fruits, nuts, and spices are known to be susceptible to OTA contamination. mdpi.comr-biopharm.comresearchgate.net This is often attributed to favorable conditions during production, drying, and storage. mdpi.comresearchgate.net
Dried fruits such as figs, raisins, apricots, dates, and mulberries have been found to contain OTA. researchgate.netscirp.org The level of contamination can vary depending on factors including fungal species, sugar content, pH, temperature, and water activity. researchgate.net In a study in Iran, OTA was found in 20.7% of dried fruit samples, with higher incidence in raisins (44.7%) and figs (10.4%) compared to apricots (6.7%) and dates (10.0%). scirp.org
Nuts, including almonds, pine nuts, hazelnuts, chestnuts, walnuts, and pistachios, are also prone to OTA contamination. mdpi.comapsnet.org A study on California pistachios from 2018 to 2021 detected OTA in 20% of samples, with 18% exceeding the EU regulatory limit of 5 µg/kg. apsnet.org
Spices, despite lower consumption volumes compared to other commodities, are also susceptible. mdpi.com Various spices, including dried red pepper, chili powder, black pepper, coriander, mace, ginger, cayenne pepper, curcuma, and nutmeg, have been found to be contaminated with OTA. r-biopharm.com
Table 3: Selected Research Findings on OTA Occurrence in Dried Fruits, Nuts, and Spices
| Product Type | Region/Country | Study Period | Incidence (%) | Concentration Range (µg/kg) | Notes | Source |
| Dried Fruits | Iran | Not specified | 20.7 | Mean 0.0067 ± 0.0039 | Figs, raisins, apricots, dates | scirp.org |
| Dried Grapes | 17 countries | 1998-present | 78.6 | Up to 138.3 | Data from various surveys | nih.gov |
| Pistachios | California, US | 2018-2021 | 20 | Not specified | 18% exceeded EU limit of 5 µg/kg | apsnet.org |
| Various Nuts | Tripoli | Not specified | 13.3-33.3 | 1.2-6.5 | Almonds, Brazilian almonds, hazelnuts, cashews, walnuts, peanuts | ijcmas.com |
| Spices | Canada | 2012-2022 | Not specified | Highest average levels | Survey across various food products | canada.ca |
| Various Spices | Not specified | Not specified | Contamination reported | Not specified | Includes dried red pepper, chili, black pepper, coriander, mace, ginger, cayenne pepper, curcuma, nutmeg | r-biopharm.com |
Wines, Grape Juice, and Beer
Wines, grape juice, and beer can also be contaminated with OTA. mdpi.comr-biopharm.com Aspergillus carbonarius is identified as a predominant OTA-producing mold on grapes, which are the source for wine and grape juice. infowine.comresearchgate.net OTA contamination in wine can occur when grapes are still on the vine, particularly during ripening. nih.govmdpi.com Red wines generally tend to have higher levels of OTA than white and rosé wines. infowine.comresearchgate.netnih.govmdpi.com
OTA can be transferred to beer from contaminated cereals used in the brewing process, and it can survive fermentation. r-biopharm.com
Table 4: Selected Research Findings on OTA Occurrence in Wines, Grape Juice, and Beer
| Product Type | Region/Country | Incidence (%) | Concentration Range (µg/L) | Notes | Source |
| Wines | France | 25 | <0.5 in 17% | Survey of various wine types | infowine.com |
| Wines | Europe | Not specified | Up to 10 | Data from analyses since 1996 | infowine.com |
| Wines | Italy | Not specified | Up to 9.2 | Highest concentration reported in a study | mdpi.com |
| Grape Juice | Not specified | High frequency | Not specified | Usually more contaminated than wines | researchgate.netscielo.br |
| Beer | Not specified | Contamination reported | Not specified | Transfer from contaminated cereals | mdpi.comr-biopharm.com |
Processed Meat, Cheese, and Animal Feeds
OTA can also be found in processed meat, cheese, and animal feeds. mdpi.comr-biopharm.comwur.nl Animal feeds, particularly those based on cereals, are a significant source of exposure for livestock. mdpi.comr-biopharm.com OTA can be transferred from contaminated feed to animal products. mdpi.comr-biopharm.com
In processed meat products, contamination can occur through the use of contaminated ingredients or surface proliferation of molds during curing and storage. wur.nlresearchgate.netresearchgate.net Pig products, especially those containing blood, kidney, and liver, have been noted as potentially more contaminated. researchgate.nettandfonline.com
OTA has been detected in cheese, although its occurrence in milk from ruminants is generally infrequent and at low levels due to degradation in the rumen. researchgate.netmdpi.comeuropa.eu However, external contamination of ripening cheeses by mycotoxigenic molds can lead to OTA migration into the product. wur.nlmdpi.com
Table 5: Selected Research Findings on OTA Occurrence in Processed Meat, Cheese, and Animal Feeds
| Product Type | Region/Country | Incidence (%) | Concentration Range (µg/kg) | Notes | Source |
| Animal Feed | Global | 15 | Not specified | Survey of >700,000 samples, includes cereals and animal feed | drbata.com |
| Animal Feed | Sub-Saharan Africa | 2008-2017 | 31 | Median 7.2 | High prevalence during this period |
| Animal Feed | Eastern Europe | 2008-2017 | 36.4 | Median 3.6 | Relatively high prevalence |
| Mixed Feed | Sivas City | Not specified | 71.91 | 5- >40 ppb (5- >40) | Contamination found in a majority of samples |
| Cheese | Bologna, Italy | Not specified | 13.7-27.3 | 1.3-22.4 | Detected in grated hard cheese samples |
| Processed Meat | Not specified | Contamination reported | Not specified | Contamination can occur during ripening and storage | wur.nlresearchgate.netresearchgate.net |
| Pig Products | Europe | Not specified | Mean 0.2 | Especially products containing blood, kidney, and liver | tandfonline.com |
Influence of Processing Technologies on Ochratoxin A Levels
Ochratoxin A is known for its moderate to high stability and resistance to various food processing methods, including boiling, baking, roasting, and fermentation. r-biopharm.comcfs.gov.hk While some reduction in OTA levels can occur during processing, complete elimination is often difficult. cfs.gov.hkmdpi.com
Heat treatments, such as baking and roasting, have been reported to result in only partial reduction of the toxin content. cfs.gov.hk Studies indicate that significant degradation of OTA typically requires temperatures of 180 °C or higher, and even then, some activity may remain. mdpi.compreprints.org For instance, exposure to 100 °C for 160 minutes or 150 °C for 32 minutes may only degrade around 20% of the OTA. mdpi.com Roasting coffee at high temperatures (220-260 °C) has been shown to achieve significant reductions, but the degree of reduction can vary. preprints.org
Processing methods involving water, such as washing and soaking, can help reduce OTA levels, particularly when the processing water is discarded. tandfonline.com For example, washing, soaking, and cooking dried beans individually reduced OTA amounts, and the combination of these treatments eliminated about 50% of the toxin from whole beans. tandfonline.com
Milling of grains appears to have minimal effect on OTA levels, while treatment like scouring during cleaning prior to milling can result in a significant reduction in the resultant flour. cfs.gov.hk
The stability of OTA means that it can persist in processed products like roasted coffee, soluble coffee, cocoa products, beer, and wine, albeit potentially at reduced concentrations compared to the raw ingredients. r-biopharm.comnih.gov
Table 6: Influence of Processing on Ochratoxin A Levels
| Processing Method | Effect on OTA Levels | Notes | Source |
| Boiling | Partial destruction. | OTA is moderately stable. | cfs.gov.hk |
| Baking | Partial reduction (e.g., around 20%). | OTA is moderately stable and resistant to heat. | cfs.gov.hk |
| Roasting | Partial reduction (e.g., around 20% in general; up to 80% or more in coffee at high temps). | Efficiency depends on temperature, time, and matrix. | cfs.gov.hkpreprints.org |
| Fermentation (Wine, Beer) | OTA can survive fermentation. | Transferred from contaminated raw materials. | r-biopharm.comnih.gov |
| Washing (Dried Beans) | Reduces OTA levels, especially when water is discarded. | Partitions OTA into the water. | tandfonline.com |
| Soaking (Dried Beans) | Reduces OTA levels, especially when water is discarded. | Partitions OTA into the water. | tandfonline.com |
| Cooking (Dried Beans) | Reduces OTA levels, especially when water is discarded. | Partitions OTA into the water. | tandfonline.com |
| Milling (Grains) | Minimal effect. | cfs.gov.hk | |
| Scouring (Grain Cleaning) | Can result in >50% reduction in flour. | Applied prior to milling. | cfs.gov.hk |
| Heat Treatment (>180°C) | Can lead to degradation, but some activity may remain. | Requires high temperatures for significant reduction. | mdpi.compreprints.org |
Thermal Processing Effects on Ochratoxin A Stability (e.g., Roasting)
Ochratoxin A generally exhibits resistance to heat and can withstand various food processing methods, including roasting, blending, and cooking, up to certain temperature limits. mdpi.compreprints.org While OTA shows thermal stability at temperatures of 180 °C and higher, its activity tends to diminish. mdpi.compreprints.org Studies have indicated that only a limited percentage of OTA may be degraded through exposure to temperatures like 100 °C for extended periods or 150 °C for shorter durations. mdpi.com
The impact of roasting on OTA levels has been particularly studied in coffee. Roasting can lead to a drop in OTA concentration, especially with darker roasts. hcmuaf.edu.vn However, the degree of reduction can vary depending on factors such as the type of coffee contamination, roasting conditions, and the heterogeneity of mycotoxin contamination. hcmuaf.edu.vn Some studies have reported significant OTA destruction during roasting, while others have observed only a slight reduction. hcmuaf.edu.vn The thermal stability of pure OTA suggests that it should be found in larger quantities in roasted coffee, leading to the hypothesis that OTA might be masked by reactions with the substrate during roasting. hcmuaf.edu.vn
Research indicates that roasting coffee at extreme temperatures (220-260 °C) can achieve a substantial decrease in OTA levels, potentially up to 80%. preprints.org Reductions ranging from 0% to 97% have been observed during coffee roasting at temperatures above 160 °C, highlighting the variability of the process. mdpi.com For instance, roasting green coffee beans at 180 °C for 10 minutes resulted in a 31% reduction in OTA in one study. mdpi.com
In model heating experiments, a slow racemization of OTA to 2′R-ochratoxin A occurs at temperatures as low as 120 °C. mdpi.com Above this temperature, faster racemization is observed, followed by further degradation of both diastereomers at higher temperatures (e.g., 210 °C and above). mdpi.com
Thermal processing effects on OTA have also been investigated in other matrices. In meat products, cooking, frying, and baking can lead to OTA loss. mdpi.com Baking meat sausages at higher temperatures (190-220 °C) for longer durations resulted in greater OTA reductions compared to cooking or frying. mdpi.com In wheat flour, baking temperature and time significantly affected OTA concentration loss. mdpi.com Higher reductions were observed at 200 °C for 40 minutes compared to 140 °C for the same duration. mdpi.com OTA in wheat flour was also reduced during the processing of products like cake, biscuit, bread, and pasta, with varying degrees of reduction depending on the specific process. mdpi.com
Table 1: Effect of Thermal Processing on Ochratoxin A Levels
| Food Matrix | Process | Temperature (°C) | Time | Observed OTA Reduction (%) | Citation |
| Coffee | Roasting | 180 | 10 min | 31 | mdpi.com |
| Coffee | Roasting | 220-260 | - | Up to 80 | preprints.org |
| Coffee | Roasting | >160 | - | 0-97 | mdpi.com |
| Meat Sausages | Baking | 190 | 60 min | 70.4 | mdpi.com |
| Meat Sausages | Baking | 200 | 60 min | 80.7 | mdpi.com |
| Meat Sausages | Baking | 220 | 60 min | 76.3 | mdpi.com |
| Wheat Flour | Baking | 140 | 40 min | 21 | mdpi.com |
| Wheat Flour | Baking | 200 | 40 min | 64 | mdpi.com |
| Wheat Flour | Cake Baking | 220 | 20 min | 90 | mdpi.com |
| Wheat Flour | Biscuit Baking | 220 | 20 min | 85 | mdpi.com |
| Wheat Flour | Bread Baking | 220 | 35 min | 80 | mdpi.com |
| Wheat Flour | Pasta Boiling | 100 | 15 min | 65 | mdpi.com |
| Oatmeal | Autoclaving | - | - | 74 (with 50% water) | researchgate.netresearchgate.net |
| Oatmeal | Autoclaving | - | - | 87 (dry) | researchgate.netresearchgate.net |
| Rice Cereal | Autoclaving | - | - | 87.5 (dry) | researchgate.net |
Other Food Processing Methods and Their Impact on Ochratoxin A Integrity
Beyond thermal processing, various other food processing methods can influence Ochratoxin A levels. Pre-processing procedures like washing or polishing grains can help reduce mycotoxin contamination in cereals. preprints.orgresearchgate.net
The effect of processing on OTA levels has been studied in various commodities. In grain legumes, washing, soaking, and cooking might lead to a reduction in OTA, as demonstrated by the migration of a related compound (PHOA) from pea pasta into cooking water. researchgate.net
Extrusion cooking is another method that can potentially reduce mycotoxin concentrations. preprints.org The efficacy of mycotoxin reduction during food processing is influenced by a multitude of factors, including food characteristics, initial mycotoxin concentration, heating temperature, duration, heat transfer method, heat penetration depth, pH level, water content, nutritional profile, and the effective use of additives. preprints.org
In milling or other separation procedures, OTA can be concentrated or reduced in the resulting components. researchgate.net By-products such as 'cleanings' or bran may contain high concentrations. researchgate.net
Global Surveillance and Geographic Mapping of Ochratoxin A Occurrence
Global surveillance efforts have revealed the widespread occurrence of Ochratoxin A in food commodities across different geographic regions. OTA has been detected in Asia, North America, Africa, and Europe. mdpi.com A ten-year global survey of feed samples from 100 countries found that 15% were positive for OTA, with the highest contamination incidence (60.4%) observed in South Asia. mdpi.comnih.gov The highest reported concentration in this survey reached 2000 μg/kg. mdpi.com
Geographic and climatic variables influence OTA levels in certain products, such as wine, where contamination can occur in the vineyard. mdpi.com Europe, being a significant wine producer and consumer, has established maximum OTA limits in wine. mdpi.com Coffee is another notable source of OTA exposure globally, with specific maximum levels set in regions like Europe for roasted and soluble coffee. mdpi.com
Surveillance in specific regions highlights varying levels of contamination. In Pakistan, a high percentage of corn and wheat products were found to be contaminated with levels exceeding European regulatory limits. mdpi.com Similarly, studies in Iran and Pakistan have reported the occurrence of OTA in dried fruits like currants, sultanas, raisins, figs, apricots, and plums, with some samples exceeding recommended limits. mdpi.com In cocoa and chocolate products, surveys in Italy and Turkey have detected OTA contamination at varying frequencies and concentrations, generally below European maximum residue limits. mdpi.com
Global monitoring efforts are crucial for understanding the extent of OTA contamination and informing risk management strategies. mdpi.com
Table 2: Global Occurrence of Ochratoxin A in Selected Matrices (Example Data)
| Region | Matrix | Occurrence (%) | Maximum Concentration (μg/kg) | Citation |
| South Asia | Feed | 60.4 | 2000 | mdpi.com |
| Pakistan | Corn and Wheat Products | High | Up to 360 (biscuit) | mdpi.com |
| Iran | Dried Fruits (Currant, etc.) | 57.5 - 62.5 | < 8.4 | mdpi.com |
| Pakistan | Dried Fruits (Fig, Apricot, etc.) | 25 | Mean 3.58 | mdpi.com |
| Italy | Cocoa and Chocolate Products | 60 | 0.18 - 1.82 (cocoa powder) | mdpi.com |
| Turkey | Chocolate Products | 24.6 | - | mdpi.com |
Biomonitoring of Ochratoxin A and its Metabolites in Biological Fluids for Exposure Assessment
Biomonitoring of mycotoxins and their metabolites in biological fluids is increasingly utilized to assess human exposure. nih.govmdpi.comresearchgate.net Ochratoxin A and its metabolites can be found in human biological fluids such as blood, plasma, serum, urine, and breast milk. researchgate.netwikipedia.orgnih.goveuropa.eu
Studies have analyzed the presence and levels of OTA and its metabolites in human serum and plasma. In a study in Switzerland, OTA was frequently detected in serum samples (99%), along with its metabolite 2′R-ochratoxin A (51%). nih.gov Ochratoxin alpha (OTα), another metabolite, was not detected above the limit of quantification in this study. nih.gov Mean concentrations of OTA and 2′R-OTA were reported in positive samples. nih.gov OTA concentrations were sometimes higher in serum samples from certain geographic regions and in males compared to females. nih.gov
Biomonitoring studies in other populations also show the presence of OTA and its metabolites. In Bangladesh, OTA was detected in all tested plasma samples (100%), and OTα was detected in a high percentage of samples (95%). researchgate.netnih.gov Mean levels of OTA in plasma were reported for both males and females. researchgate.netnih.gov
Analysis of urine samples has also been used for biomonitoring. In a study in Spain, OTA was detected in a small percentage of urine samples (3%). mdpi.com However, other mycotoxins and their metabolites showed higher prevalence. mdpi.com
Biomonitoring provides a more direct approach to assessing individual exposure compared to traditional dietary assessment methods, which rely on food consumption data and average contamination levels. mdpi.commdpi.com The presence of mycotoxins and their metabolites in biological fluids confirms human exposure. mdpi.com
Table 3: Detection of Ochratoxin A and Metabolites in Human Biological Fluids (Example Data)
| Biological Fluid | Analyte | Population/Region | Detection Frequency (%) | Mean Concentration (if reported) | Citation |
| Serum | Ochratoxin A (OTA) | Switzerland | 99 | 0.4 ng/mL (positive samples) | nih.gov |
| Serum | 2′R-Ochratoxin A | Switzerland | 51 | 0.2 ng/mL (positive samples) | nih.gov |
| Serum | Ochratoxin alpha (OTα) | Switzerland | Not detected above LOQ | - | nih.gov |
| Plasma | Ochratoxin A (OTA) | Bangladesh | 100 | 0.92 ng/mL (males), 0.78 ng/mL (females) | researchgate.netnih.gov |
| Plasma | Ochratoxin alpha (OTα) | Bangladesh | 95 | 0.10 – 0.79 ng/mL (range) | researchgate.netnih.gov |
| Urine | Ochratoxin A (OTA) | Spain | 3 | 11.73 ng/mL (positive samples) | mdpi.com |
Analytical Methodologies for Ochratoxin a Detection and Quantification
Advanced Sampling and Sample Preparation for Ochratoxin A Analysis
The initial steps of sampling and sample preparation are critical as they significantly influence the accuracy and reliability of the final analytical result. The objective is to obtain a representative sample and to isolate the OTA from interfering matrix components.
To mitigate this, specific sampling plans have been designed for various commodities. These plans detail the number, size, and method of collecting incremental samples from a lot to form a larger, aggregate sample. For instance, studies on green coffee have led to the development of scientifically based sampling plans to assess OTA content before the coffee enters the market. researchgate.net The variability in OTA concentration necessitates taking multiple small samples from different locations within the lot. foodriskmanagement.com For example, a recommended bulk sample weight for maize is 10 kg, ideally composed of 100 primary samples. who.int The aggregate sample is then thoroughly mixed and subsampled to obtain a laboratory sample. The size of the laboratory sample is also crucial; for example, increasing the sample size of shelled peanuts from 5 kg to 20 kg can significantly reduce the risks of incorrectly accepting a contaminated lot or rejecting a compliant one. fstools.org
Table 1: Factors Influencing Sampling Plan Performance for Mycotoxin Analysis
| Factor | Description | Impact on Analysis |
| Lot Size and Homogeneity | The total quantity of the commodity and the distribution of the mycotoxin within it. | Larger and more heterogeneous lots require more extensive sampling to be representative. |
| Number of Incremental Samples | The quantity of individual samples taken from different points in the lot. | A higher number of incremental samples generally leads to a more representative aggregate sample. who.int |
| Sample Size (Weight) | The total weight of the aggregate or laboratory sample. | Increasing the sample size reduces the sampling variance and improves the reliability of the result. who.intfstools.org |
| Comminution (Grinding) | The process of reducing the particle size of the laboratory sample. | Finer grinding leads to a more homogeneous subsample for extraction. |
Once a representative laboratory sample is obtained, the next step is to efficiently extract Ochratoxin A from the complex food or feed matrix. The choice of extraction solvent and technique is critical for achieving high recovery rates.
Commonly used extraction solvents are mixtures of an organic solvent and water, often with the addition of an acid to improve the solubility of OTA. Acetonitrile-water mixtures are frequently employed for their extraction efficiency. mdpi.comnih.gov For example, a mixture of acetonitrile (B52724) and water (60:40, v/v) has been used for extracting OTA from feed and feedstuff. mdpi.com Other techniques, such as ultrasound-assisted extraction (USAE) and microwave-assisted extraction, have been developed to enhance extraction efficiency and reduce solvent consumption. research-nexus.netresearchgate.net A novel, rapid method called Fast Mycotoxin Extraction (FaMEx) has been developed for coffee, tea, and soil samples, utilizing a vortex-based extraction in a syringe setup. nih.gov
Various extraction techniques have been evaluated for their impact on OTA stability. Microwave-assisted extraction has been shown to be effective at temperatures up to 150°C without degrading the toxin. research-nexus.net Pressurized liquid extraction is also efficient at temperatures up to 100°C. research-nexus.net
Extracts from food and feed samples often contain co-extracted compounds that can interfere with the final analysis. Therefore, a clean-up step is necessary to purify the extract and concentrate the OTA.
Immunoaffinity columns (IACs) are widely regarded as a highly selective and efficient method for the clean-up of Ochratoxin A. nih.gov These columns contain monoclonal antibodies that specifically bind to OTA, allowing other matrix components to be washed away. nih.govlctech.de The toxin is then eluted from the column using a solvent like methanol. nih.gov IACs offer high recovery rates (often ≥ 90%) and result in very clean extracts, which improves the performance of subsequent chromatographic analysis. lctech.denih.gov They have been successfully applied to a wide range of matrices, including cereals, dried fruit, coffee, spices, wine, and feed. lctech.denih.govoup.com While effective, the high cost of IACs has prompted research into their regeneration and reuse to make the analysis more economical. nih.gov
Other clean-up techniques include solid-phase extraction (SPE), which uses various sorbents to remove interfering substances.
Chromatographic Techniques for Ochratoxin A Determination
Chromatography is the cornerstone of Ochratoxin A analysis, providing the necessary separation and detection capabilities for accurate quantification.
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the screening and semi-quantitative analysis of Ochratoxin A. These techniques are known for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. nih.govscielo.br
In TLC/HPTLC, the sample extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. A mobile phase is then allowed to move up the plate, separating the components of the extract based on their affinity for the stationary and mobile phases. For OTA analysis, a common mobile phase system is toluene:ethyl acetate (B1210297):formic acid (6:3:1). ijcmas.com Detection is typically achieved by observing the plate under ultraviolet (UV) light, as OTA exhibits natural fluorescence. nih.govijcmas.com Quantification can be performed by comparing the fluorescence intensity of the sample spot to that of known standards. HPTLC offers improved resolution and sensitivity compared to conventional TLC. scielo.br A validated HPTLC method has been successfully used for the detection of OTA in feed and fodder samples. ijcmas.com Another HPTLC method was developed for determining OTA in wine, using a charge-coupled device (CCD) to capture the fluorescence images. researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is considered a gold standard for the sensitive and accurate quantification of Ochratoxin A. mdpi.comnih.gov This method offers excellent selectivity and very low detection limits. mdpi.comnih.gov
The principle of HPLC-FLD involves injecting the purified sample extract into a liquid chromatograph. The components are separated on a reversed-phase column (e.g., C18) using a mobile phase, which is often a mixture of acetonitrile, water, and an acid like acetic acid or formic acid. nih.govtubitak.gov.tr After separation, the OTA passes through a fluorescence detector. The detector is set at specific excitation and emission wavelengths (e.g., excitation at 333 nm and emission at 460 nm) to measure the natural fluorescence of the OTA molecule. nih.gov
This method has been rigorously validated for various matrices, including wine, poultry feed, and animal tissues, demonstrating good linearity, accuracy, and precision. nih.govnih.govtubitak.gov.tr For instance, a method developed for wine showed average recoveries ranging from 88% to 103% with a detection limit of 0.01 ng/ml. nih.gov Advancements in HPLC technology, such as the use of ultra-high-performance liquid chromatography (UHPLC), can further improve the speed and efficiency of the analysis. nih.gov
Table 2: Comparison of Analytical Techniques for Ochratoxin A
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPTLC | Planar chromatography with UV fluorescence detection. | Cost-effective, high sample throughput, simple. nih.gov | Lower sensitivity and resolution than HPLC, semi-quantitative. | Screening, routine quality control. ijcmas.com |
| HPLC-FLD | Liquid chromatography separation with highly sensitive fluorescence detection. | High sensitivity and specificity, accurate quantification, well-established. mdpi.comscielo.br | Requires more expensive equipment and extensive sample clean-up. researchgate.net | Regulatory compliance testing, research. nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the ultrasensitive and highly selective determination of Ochratoxin A. nih.govmdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by mass spectrometry, making it a definitive method for mycotoxin analysis. researchgate.net The high sensitivity of LC-MS/MS is essential for detecting the trace levels of OTA often found in complex food and biological matrices. omicsonline.orgnih.gov
Method development and validation are critical steps in ensuring the reliability of LC-MS/MS for OTA quantification. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. nih.gov For instance, a validated LC-MS/MS method for OTA and its metabolite, Ochratoxin α (OTα), in poultry tissues and eggs demonstrated excellent performance. colab.wsresearchgate.netmdpi.com The method achieved LODs of 0.27 µg/kg for OTA and 0.26 µg/kg for OTα, with LOQs set at 1.0 µg/kg and 1.2 µg/kg, respectively. colab.wsresearchgate.netmdpi.com Recoveries for OTA in spiked samples ranged from 82% to 109%. colab.wsresearchgate.netmdpi.com Similarly, a method for analyzing OTA in cheese reported an LOD of 0.1 µg/kg and an LLOQ of 0.34 µg/kg, with recoveries between 101.8% and 104.9%. researchgate.net
The sample preparation process is a key factor in the success of LC-MS/MS analysis. Techniques often involve an extraction step, for example, with a mixture of acetonitrile and water, followed by a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering matrix components. colab.wsresearchgate.netmdpi.comlcms.cz The use of IAC, which employs specific antibodies to bind the target mycotoxin, is particularly effective in achieving clean extracts and minimizing matrix effects, thereby enhancing the accuracy and sensitivity of the subsequent LC-MS/MS analysis. lcms.cz
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ochratoxin A Detection
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Poultry Tissues & Eggs | 0.27 | 1.0 | 82 - 109 | colab.wsresearchgate.netmdpi.com |
| Cheese | 0.1 | 0.34 | 101.8 - 104.9 | researchgate.net |
| Corn, Oat, Grape Juice | 0.02 - 0.06 (ppb) | - | 100 - 117 | mdpi.com |
| Cereals | - | 0.03 (ppb) | 66 - 83 | mdpi.com |
| Baby Food & Milk | - | 0.018 - 0.500 | 80 - 110 | nih.gov |
| Coffee, Tea, Soil | 0.29 - 0.30 (ng/mL) | 0.96 - 1.0 (ng/g) | 84.48 - 100.59 | canberra.edu.au |
This table is interactive. Click on the headers to sort the data.
Other Advanced Hyphenated Chromatographic Techniques
While LC-MS/MS is the predominant technique, other advanced hyphenated chromatographic methods are being explored for OTA analysis. These methods aim to enhance separation efficiency, reduce analysis time, or provide alternative analytical approaches. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for direct OTA analysis due to the mycotoxin's low volatility, GC-MS plays a role in identifying volatile organic compounds (VOCs) produced by OTA-producing fungi. Research has shown that the profile of fungal volatile metabolites can be indicative of mycotoxin contamination. For example, in barley samples, higher concentrations of ketones like 2-hexanone (B1666271) and 3-octanone (B92607) were associated with OTA levels above 5 µg/kg. This indirect approach, using VOCs as markers, can be a tool for screening grains for potential contamination.
Comprehensive Two-Dimensional Liquid Chromatography (2D-HPLC): This technique offers significantly increased separation power compared to conventional one-dimensional HPLC. An automated on-line 2D-HPLC system has been proposed as an alternative to immunoaffinity column cleanup for OTA determination in food samples. This system can utilize an affinity-based monolithic column in the first dimension for selective capture of OTA, followed by a reversed-phase C18 column in the second dimension for further separation and quantification. A developed 2D-HPLC system demonstrated good linearity in the range of 0.5 to 20 ng/mL, with a limit of detection (LOD) of 21.2 pg/mL and a limit of quantification (LOQ) of 64.3 pg/mL. This indicates its potential for high-sensitivity analysis without the need for disposable immunoaffinity columns.
These advanced hyphenated techniques, while not as routinely employed as LC-MS/MS for OTA, represent ongoing innovation in mycotoxin analysis, offering specialized solutions for complex analytical challenges. mdpi.com
Immunoanalytical Methods for Ochratoxin A Quantification
Immunoanalytical methods are based on the highly specific binding interaction between an antibody and an antigen (in this case, Ochratoxin A). These techniques are widely used for screening purposes due to their speed, simplicity, and high-throughput capabilities. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a well-established immunoanalytical technique for the quantification of OTA. The most common format for small molecules like OTA is the competitive ELISA. In this setup, free OTA in the sample competes with a known amount of enzyme-labeled OTA (conjugate) for a limited number of binding sites on antibodies coated onto a microtiter plate. The resulting color intensity is inversely proportional to the concentration of OTA in the sample.
The development of highly sensitive and specific monoclonal antibodies is crucial for the performance of an ELISA. For example, a newly produced monoclonal antibody for OTA resulted in an ELISA with a 50% inhibitory concentration (IC50) of 0.13 ng/mL. Another study reported the development of a monoclonal antibody that led to an ic-ELISA with an IC50 of 0.2 ng/mL and a limit of detection (LOD) of 0.03 ng/mL.
Validation of ELISA kits is essential to ensure their accuracy and reliability for different food matrices. Validation studies typically assess parameters such as sensitivity (LOD), working range, and accuracy through recovery studies in spiked samples. An ELISA kit for OTA was validated for various commodities and demonstrated a detection range of 2 to 40 ppb. The accuracy of ELISAs is often confirmed by comparing the results with a reference method like HPLC.
Table 2: Performance of Developed ELISA Methods for Ochratoxin A
| Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) | Cross-Reactivity with OTB (%) | Reference |
| Monoclonal | 0.13 | - | - | |
| Monoclonal (8B10) | - | - | 96.67 | |
| Monoclonal (6E5) | 0.2 | 0.03 ng/mL | Similar binding to OTA | |
| Polyclonal | 6.1 ± 0.1 | 180 pg/mL | - |
This table is interactive. Click on the headers to sort the data.
Immunosensors are analytical devices that integrate an antibody-based recognition element with a signal transducer to provide a measurable signal upon antigen binding. They offer advantages of rapid analysis, potential for miniaturization, and on-site detection capabilities.
Electrochemical Immunosensors: These sensors measure changes in electrical properties (e.g., current, impedance) resulting from the antibody-antigen interaction. Various electrochemical immunosensors have been developed for OTA detection with impressive sensitivity. For instance, a label-free impedimetric immunosensor built on a thin-film gold electrode showed a linear detection range from 0.5 to 100 ng/mL with an LOD of 0.15 ng/mL in coffee samples. Another self-assembled electrochemical immunosensor for malt (B15192052) samples reported an even lower LOD of 0.08 ng/mL. mdpi.com By using signal amplification strategies, such as employing gold octahedron plasmonic colloidosomes, an ultrasensitive electrochemical immunosensor achieved a wide linear range from 0.1 pg/mL to 10 ng/mL and an extremely low detection limit of 39 fg/mL.
Optical Immunosensors: These devices rely on changes in optical signals, such as fluorescence or surface plasmon resonance (SPR), upon OTA binding. Fluorescence-based optical sensors are widely developed for OTA detection due to their high sensitivity and stable signal. For example, an integrated evanescent wave all-fiber biosensor using competitive detection quantified OTA in a concentration range of 0.73 ng/mL to 12.50 ng/mL with an LOD of 0.39 ng/mL. nih.gov
These emerging immunosensor technologies represent a significant advancement in mycotoxin analysis, paving the way for rapid and sensitive point-of-need testing.
Table 3: Characteristics of Emerging Immunosensors for Ochratoxin A Detection
| Immunosensor Type | Principle | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical (Label-free) | Impedance | 0.15 ng/mL | 0.5 - 100 ng/mL | |
| Electrochemical (Self-assembled) | Differential Pulse Voltammetry | 0.08 ng/mL | 0.1 - 1.0 ng/mL | mdpi.com |
| Electrochemical (Ultrasensitive) | Square Wave Voltammetry | 39 fg/mL | 0.1 pg/mL - 10 ng/mL | |
| Optical (Evanescent Wave Fiber) | Fluorescence | 0.39 ng/mL | 0.73 - 12.50 ng/mL | nih.gov |
| Electrochemical (Competitive) | Amperometry | 180 pg/mL | - |
This table is interactive. Click on the headers to sort the data.
Molecular Biology-Based Detection of Ochratoxin A Producing Fungi
Instead of detecting the toxin itself, molecular biology-based methods target the genetic material of the fungi responsible for producing Ochratoxin A. These techniques allow for the early detection and quantification of potentially toxigenic fungal species in raw agricultural commodities, providing a proactive approach to mycotoxin management.
Polymerase Chain Reaction (PCR) and its quantitative version, real-time PCR (qPCR), are powerful tools for the sensitive and specific detection of OTA-producing fungi. These methods work by amplifying specific DNA sequences that are unique to the target fungi or are part of the gene cluster responsible for OTA biosynthesis.
Key gene markers involved in OTA biosynthesis, such as the polyketide synthase (pks) gene, are often targeted. Primers and probes are designed to specifically amplify a fragment of this gene. For example, a qPCR assay was developed to detect and quantify Aspergillus carbonarius, a major OTA producer in coffee, by targeting its pks gene. The method successfully amplified a 141 bp fragment specific to this species.
Quantitative PCR allows for the determination of the amount of fungal DNA in a sample, which can be correlated with the level of fungal contamination. By generating a standard curve using known concentrations of plasmid DNA containing the target gene, the copy number of the gene in unknown samples can be accurately quantified. In a study on roasted coffee samples, qPCR was used to quantify fungal genomic DNA, with all tested samples showing contamination levels below 3.85 x 10^3 copies, indicating they were safe for consumption. Another study developed qPCR protocols based on SYBR Green and TaqMan chemistries targeting the non-ribosomal peptide synthetase (otanpsPN) gene, achieving a detection limit between 1 and 10 conidia/g in various food matrices.
Recent research has also focused on identifying genetic markers to differentiate between OTA-producing and non-producing strains within the same species, such as Aspergillus westerdijkiae. A naturally occurring deletion of the OTA regulatory gene, otaR, was identified in non-producing strains, enabling the design of a PCR method to distinguish between the two chemotypes.
Table 4: Molecular Assays for Detecting Ochratoxin A-Producing Fungi
| Method | Target Gene | Target Fungi | Limit of Detection | Application | Reference |
| qPCR | Polyketide Synthase (pks) | Aspergillus carbonarius | < 3.85 x 10^3 copies | Coffee | |
| qPCR (SYBR Green & TaqMan) | Non-ribosomal peptide synthetase (otanpsPN) | Penicillium and Aspergillus spp. | 1 - 10 conidia/g | Food products | |
| PCR | OTA regulatory gene (otaR) | Aspergillus westerdijkiae | Differentiates producers/non-producers | Aged foods |
This table is interactive. Click on the headers to sort the data.
Genomic and Metagenomenic Approaches for Ochratoxigenic Fungi Identification
The precise identification of fungal species capable of producing Ochratoxin A (OTA) is crucial for effective contamination management in the food and feed supply chains. Traditional methods based on morphology can be time-consuming and may fail to distinguish between closely related species. researchgate.net Consequently, genomic and metagenomic approaches offer rapid, highly specific, and sensitive alternatives for detecting and identifying ochratoxigenic fungi. researchgate.netekb.eg
Polymerase chain reaction (PCR)-based assays are a cornerstone of genomic identification. nih.gov These methods target specific DNA sequences unique to OTA-producing species or the genes directly involved in the OTA biosynthesis pathway. ekb.eg For instance, species-specific primers have been developed based on comparisons of the Internal Transcribed Spacer (ITS) regions of ribosomal DNA to detect key OTA-producing species like Aspergillus carbonarius and Aspergillus ochraceus. researchgate.net Furthermore, genes within the OTA biosynthetic cluster, such as the polyketide synthase (pks) gene, are common targets for designing primers to differentiate toxigenic from non-toxigenic strains. nih.gov Real-time PCR (qPCR) assays have also been developed to not only detect but also quantify the amount of fungal DNA in a sample, providing an estimate of the contamination level.
Next-generation sequencing (NGS) and comparative genomics have significantly advanced the understanding of the genetic basis for OTA production. frontiersin.org Whole-genome sequencing allows for the detailed analysis and comparison of OTA biosynthetic gene clusters across various fungal species, including those in the Aspergillus and Penicillium genera. frontiersin.orgmdpi.com This approach has led to the identification of a conserved core set of genes involved in the pathway and has also revealed genomic diversity among different strains. frontiersin.orgnih.gov For example, comparative analysis of genomes from producing and non-producing strains of A. carbonarius and A. westerdijkiae has helped identify genetic markers, like the deletion of the regulatory gene otaR, which can be used to distinguish between the two chemotypes. nih.govnih.gov Such detailed genomic information is invaluable for developing highly accurate diagnostic tools. nih.gov
Metagenomic approaches, which involve the analysis of the total DNA from an environmental sample, can provide a broader picture of the fungal community present in a commodity, though the specific application for identifying ochratoxigenic fungi is an evolving area. These techniques help in understanding the microbial ecology and interactions that might influence the growth of OTA-producing fungi and subsequent toxin contamination.
| Target Species | Target Gene/Region | Primer Set | Expected Amplicon Size (bp) | Reference |
|---|---|---|---|---|
| Aspergillus ochraceus | ITS | OCRA1/OCRA2 | ~400 | |
| Aspergillus carbonarius | ITS | CAR1/CAR2 | 430 | nih.gov |
| Aspergillus niger | ITS | ITS1/NIG | 420 | nih.gov |
| Aspergillus westerdijkiae | ITS | WESTF/WESTR | 430 | nih.gov |
| Penicillium verrucosum | pks gene | penpks1/penpks2 | N/A | nih.gov |
| Aspergillus niger/ochraceus | pks gene | AoPKS1/AoPKS2 | N/A | nih.gov |
Novel and Emerging Analytical Approaches for Ochratoxin A Detection
While traditional chromatographic methods are reliable for OTA quantification, there is a growing demand for analytical techniques that are rapid, cost-effective, portable, and simple to operate for on-site screening. sci-hub.senih.gov This has spurred the development of novel and emerging detection platforms, primarily centered around biosensors that utilize biological recognition elements coupled with modern transducer technologies. researchgate.net
Aptamer-Based Biosensors
Aptamer-based biosensors, or aptasensors, have emerged as a promising alternative to traditional immunoassays for OTA detection. nih.gov Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies. nih.govmdpi.com They offer several advantages, including high stability, ease of chemical synthesis and modification, and lower production costs. nih.gov
The principle behind many OTA aptasensors is a target-induced conformational change. mdpi.com The OTA-specific aptamer, in the presence of the toxin, switches its structure, often forming a G-quadruplex. mdpi.com This binding event is then converted into a measurable signal by a transducer. Aptasensors are categorized based on their signal transduction mechanism:
Optical Aptasensors: These are the most widely studied type and include fluorescence and colorimetric sensors. techscience.com In fluorescence aptasensors, the binding of OTA to a fluorophore-labeled aptamer can cause a change in the fluorescence signal, for instance, by releasing the aptamer from a quenching material like single-walled carbon nanotubes. frontiersin.org Colorimetric aptasensors often use gold nanoparticles (AuNPs); the aptamer stabilizes the AuNPs against salt-induced aggregation, and the presence of OTA causes the aptamer to detach, leading to AuNP aggregation and a visible color change. frontiersin.org
Electrochemical Aptasensors: These sensors measure changes in electrochemical properties (e.g., current, potential, impedance) upon the aptamer-OTA binding event at an electrode surface. sci-hub.se Various techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) are employed for signal readout. sci-hub.se These sensors are known for their high sensitivity, potential for miniaturization, and low power requirements. nih.gov
Other Aptasensors: Other transduction methods include surface plasmon resonance (SPR), which detects changes in the refractive index at a sensor surface, and chemiluminescence-based assays. frontiersin.org An aptamer-assisted real-time PCR-based assay (Apta-qPCR) has also been developed, where the amount of aptamer released from a solid support upon OTA binding is quantified by qPCR, achieving very high sensitivity. nih.gov
| Sensor Type | Transduction Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Fluorescent Aptasensor | Fluorescence Resonance Energy Transfer (FRET) | 25 - 200 nM | 24.1 nM | frontiersin.org |
| Colorimetric Aptasensor | Gold Nanoparticle (AuNP) Aggregation | N/A | 1 nM | frontiersin.org |
| Electrochemical Aptasensor | Amperometry | 0.2 pg/mL - 4 ng/mL | 0.07 pg/mL | frontiersin.org |
| Surface Plasmon Resonance (SPR) | Refractive Index Change | N/A | 1.27 ng/mL | frontiersin.org |
| Chemiluminescent Aptasensor | Hybridization Chain Reaction (HCR) | 0.01 - 100 ng/mL | 0.0036 ng/mL | frontiersin.org |
| Apta-qPCR | Real-Time PCR Amplification | 0.039 - 1000 ng/mL | 0.009 ng/mL | nih.gov |
Nanomaterial-Enhanced Detection Platforms
Various types of nanomaterials have been incorporated into aptasensors and other biosensing platforms for OTA detection: researchgate.netnih.gov
Metal Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles are widely used, particularly in optical and electrochemical sensors. researchgate.net In colorimetric assays, AuNPs provide a visual signal readout. nih.gov In electrochemical sensors, they can be used to modify electrodes, facilitating electron transfer and providing a large surface for immobilizing recognition elements. nih.govcranfield.ac.uk
Carbon-Based Nanomaterials: Graphene, carbon nanotubes (CNTs), and single-walled carbon nanohorns (SWCNHs) are prized for their exceptional electrical conductivity and large surface area. researchgate.net They are frequently used to enhance the sensitivity of electrochemical sensors. sci-hub.se They can also act as efficient fluorescence quenchers in optical aptasensors. frontiersin.orgresearchgate.net
Luminescent Nanomaterials: Quantum dots (QDs) and upconversion nanoparticles (UCNPs) are semiconductor nanocrystals with unique photoluminescent properties. researchgate.net Their high brightness and photostability make them excellent labels in fluorescence-based assays, often replacing traditional organic dyes to achieve lower detection limits. tandfonline.com For instance, a "turn off-on" fluorescent sensor using ZnCdSe QDs has been developed for sensitive OTA detection. tandfonline.com
Magnetic Nanomaterials: Magnetic nanoparticles (MNPs), typically iron oxide-based, are primarily used for magnetic separation. researchgate.net In a biosensor assay, they can be functionalized with aptamers or antibodies to capture OTA from a complex sample matrix, allowing for easy separation, pre-concentration, and purification before the final detection step. nih.gov
The synergistic use of different nanomaterials, creating nanohybrids, can further amplify detection signals and improve sensor performance. sci-hub.senih.gov For example, a combination of magnetic nanoparticles for separation and quantum dots for signaling can create a highly sensitive and efficient detection system. frontiersin.org
| Nanomaterial(s) | Sensor Type | Role of Nanomaterial | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Colorimetric Aptasensor | Signal generation | 1 nM | frontiersin.org |
| Single-Walled Carbon Nanohorns (SWCNHs) | Fluorescence Aptasensor | Fluorescence quencher | 17.2 nM | researchgate.net |
| Graphene, AuNPs, Iron Oxide (Fe₃O₄) | Electrochemical Aptasensor | Signal amplification, immobilization | 0.07 pg/mL | frontiersin.org |
| Upconversion Nanoparticles (UCNPs), Magnetic Nanoparticles (MNPs) | Fluorescence Aptasensor | Signal generation, separation | 0.1 pg/mL | nih.gov |
| Quantum Dots (QDs) (ZnCdSe) | Fluorescence Aptasensor | Signal generation | 0.33 ng/mL | tandfonline.com |
| Copper Monosulfide (CuS) NPs | Fluorescence Immunoassay | Signal amplification | 0.01 ng/mL | tandfonline.com |
Ochratoxin a Degradation and Detoxification Research
Mechanisms of Ochratoxin A Biodegradation
Ochratoxin A (OTA) is a mycotoxin that poses significant health risks. Research into its degradation and detoxification has revealed several biological mechanisms capable of neutralizing this toxic compound. These mechanisms primarily involve enzymatic actions that alter the structure of OTA, rendering it less toxic, or physical removal by microbial cells. The main pathways for OTA biodegradation include the enzymatic hydrolysis of its amide bond, structural modifications of the isocoumarin (B1212949) ring such as dechlorination, the opening of the lactone ring, and the adsorption of the toxin to microbial cell surfaces.
Enzymatic Hydrolysis of the Amide Bond Leading to Ochratoxin Alpha (OTα) Formation
The most significant and widely studied mechanism for the detoxification of Ochratoxin A is the enzymatic hydrolysis of the amide bond that links the L-β-phenylalanine moiety to the isocoumarin core. researchgate.netfrontiersin.org This cleavage results in the formation of two products: Ochratoxin alpha (OTα) and L-β-phenylalanine. researchgate.netfrontiersin.org This biotransformation is considered a detoxification pathway because OTα is significantly less toxic than its parent compound, OTA. nih.gov
A variety of enzymes, broadly categorized as hydrolases, are capable of catalyzing this reaction. These include carboxypeptidases and amidohydrolases. researchgate.net For instance, carboxypeptidase A from bovine pancreas was one of the first enzymes identified to hydrolyze OTA. frontiersin.org Since then, numerous microbial enzymes with similar activity have been discovered. The enzymatic cleavage of the amide bond is a specific and efficient method for OTA detoxification, forming the basis of many biological decontamination strategies. nih.gov
Dechlorination and Other Structural Modifications of the Isocoumarin Ring
Beyond the primary hydrolysis of the amide bond, other structural modifications of the Ochratoxin A molecule can occur, contributing to its degradation. One such modification is the dechlorination of the isocoumarin ring. researchgate.netmdpi.comnih.gov This process involves the removal of the chlorine atom from the C-5 position of the isocoumarin moiety, resulting in the formation of Ochratoxin B (OTB). mdpi.comnih.govresearchgate.net OTB is generally considered to be less toxic than OTA. mdpi.com This dechlorinated derivative can be further degraded through the cleavage of its amide bond to form Ochratoxin β (OTβ). researchgate.netmdpi.comnih.gov
In addition to dechlorination, hydroxylation of the isocoumarin ring is another metabolic pathway for OTA transformation. researchgate.netmdpi.com This process introduces hydroxyl groups at various positions on the isocoumarin structure, leading to the formation of hydroxylated OTA derivatives such as ochratoxin hydroquinone (OTHQ). researchgate.netmdpi.comnih.gov These structural changes alter the toxic properties of the molecule, generally resulting in less potent compounds.
Adsorption and Binding Mechanisms by Microbial Cells
In addition to enzymatic degradation, a significant mechanism for the removal of Ochratoxin A from a matrix is through physical adsorption and binding to the cell walls of various microorganisms. This process does not involve the chemical modification of the OTA molecule but rather its sequestration, thereby reducing its bioavailability. A wide range of microbes, including bacteria and yeast, have demonstrated the ability to bind OTA.
The cell wall components of these microorganisms play a crucial role in the adsorption process. Polysaccharides such as glucans and mannans, as well as proteins present in the cell wall, are thought to be the primary sites for OTA binding. The interaction between OTA and the microbial cell surface can be influenced by factors such as pH, temperature, and the specific strain of the microorganism. Both viable and non-viable (heat-killed) microbial cells can adsorb OTA, with some studies indicating that non-viable cells may have a higher binding capacity. This suggests that the binding is primarily a physical process rather than a metabolic one. The bonds formed between the microbial cell and OTA can be partially reversible.
Lactone Ring Opening and Other Degradation Pathways
Another, though less commonly reported, pathway for the biodegradation of Ochratoxin A involves the hydrolysis of its lactone ring. nih.govresearchgate.net This reaction results in an opened lactone form of OTA, sometimes referred to as OP-OTA. researchgate.netnih.govresearchgate.net This structural change is catalyzed by enzymes known as lactonohydrolases. researchgate.netnih.gov While this pathway does alter the chemical structure of OTA, the resulting open-ringed product is reported to have a toxicity similar to that of the parent OTA molecule in some animal models. nih.gov Therefore, unlike the hydrolysis of the amide bond, lactone ring opening is not always considered a complete detoxification step. nih.govnih.gov
Further degradation can sometimes follow the initial enzymatic actions. For instance, after the primary cleavage of the amide bond to form OTα, subsequent hydrolysis of the lactone ring in OTα can occur, leading to the formation of lactone-opened ochratoxin alpha (OP-OTα). researchgate.net Additionally, some microorganisms have been shown to further metabolize the initial degradation products into yet unidentified compounds. frontiersin.org Research into these extended degradation pathways is ongoing to fully elucidate the complete microbial metabolism of Ochratoxin A.
Microbial Strategies for Ochratoxin A Biodetoxification
The inherent ability of various microorganisms to degrade or bind Ochratoxin A has led to the exploration of microbial-based strategies for its detoxification in food and feed. Numerous bacterial species have been identified and characterized for their OTA degradation capabilities, offering a promising avenue for biological control of this mycotoxin.
Bacterial Strains Exhibiting Ochratoxin A Degradation Capabilities
Several bacterial genera and species have been documented to possess the ability to degrade Ochratoxin A, primarily through the enzymatic hydrolysis of the amide bond to form the less toxic Ochratoxin alpha.
Phenylobacterium immobile : This bacterium has been reported to degrade OTA. The proposed pathway involves an initial attack on the phenylalanine part of the molecule, which ultimately leads to the release of OTα. nih.govmdpi.com
Acinetobacter calcoaceticus : Strains of Acinetobacter calcoaceticus have demonstrated the ability to remove OTA from liquid cultures. mdpi.com The primary degradation product identified is OTα, indicating the cleavage of the peptide bond. mdpi.com Total elimination of OTA has been observed after several days of incubation with this bacterium. nih.gov
Bacillus licheniformis : Certain strains of Bacillus licheniformis have been shown to degrade a significant percentage of OTA in a relatively short period. mdpi.com The detection of OTα as a metabolite confirms the hydrolytic activity of this bacterium on the amide linkage of Ochratoxin A. nih.gov
Brevundimonas naejangsanensis : This bacterial species has also been identified as capable of degrading Ochratoxin A. Research has shown its effectiveness in breaking down the toxin into less harmful components.
The following table provides a summary of research findings on the OTA degradation capabilities of these bacterial strains.
| Bacterial Strain | Primary Degradation Mechanism | Key Degradation Product | Reported Degradation Efficiency |
|---|---|---|---|
| Phenylobacterium immobile | Enzymatic hydrolysis of the phenylalanine moiety | Ochratoxin alpha (OTα) | Degradation of 0.1 mg/L OTA in 3-5 hours |
| Acinetobacter calcoaceticus | Hydrolysis of the amide bond | Ochratoxin alpha (OTα) | Removal of 0.1005 mg/L/h at 25°C |
| Bacillus licheniformis | Hydrolysis of the amide bond | Ochratoxin alpha (OTα) | 92.5% degradation of 5 mg/L OTA in 48 hours |
| Brevundimonas naejangsanensis | Enzymatic degradation | Not specified in detail in the provided context | Effective degradation reported |
Fungal and Yeast Species in Ochratoxin A Biotransformation
A variety of fungal and yeast species have been identified for their capacity to biodegrade Ochratoxin A (OTA), primarily by transforming it into less toxic compounds. This biotransformation is a key area of research for developing effective detoxification strategies in food and feed.
Among fungi, species from the genus Aspergillus, such as Aspergillus niger, Aspergillus oryzae, and Aspergillus tubingensis, are notable for their OTA degradation capabilities. mdpi.comelsevier.esnih.govnais.net.cn These fungi are often sources of specific OTA-degrading enzymes. nais.net.cn Research has also explored enhancing these natural abilities through methods like UV mutagenesis, which has successfully produced mutant strains of Aspergillus niger with significantly higher rates of OTA degradation. mdpi.com
Several yeast genera have also demonstrated the ability to detoxify OTA. Species such as Trichosporon, Rhodotorula, and Cryptococcus can biodegrade OTA by cleaving its amide bond. nih.gov The yeast Trichosporon mycotoxinivorans, in particular, has been highlighted for its exceptional efficiency in detoxifying OTA. nih.gov Oenological yeasts, including Saccharomyces cerevisiae and Saccharomyces bayanus, have been shown to remove OTA from liquid media, which is significant for industries like winemaking. mdpi.comresearchgate.net The biodegradation process in yeasts like Pediococcus parvulus, isolated from wine, also results in the formation of the less toxic ochratoxin α (OTα). mdpi.com
The primary mechanism employed by these microorganisms involves enzymatic degradation, although some yeasts also contribute to detoxification through the physical binding of the toxin to their cell wall components. nih.gov
Table 1: Examples of Fungal and Yeast Species in OTA Biotransformation
| Microorganism Type | Genus/Species | Key Findings | Reference(s) |
|---|---|---|---|
| Fungus | Aspergillus niger | Source of OTA-degrading enzymes; UV-mutated strains show enhanced degradation. | nais.net.cnmdpi.com |
| Fungus | Aspergillus oryzae | Demonstrates the ability to detoxify OTA, with a maximum degradation rate of 94% after 72 hours in one study. | elsevier.es |
| Yeast | Trichosporon mycotoxinivorans | Exhibits excellent ability to detoxify OTA by cleaving the amide bond. | nih.gov |
| Yeast | Saccharomyces cerevisiae | Capable of removing OTA from liquid media, relevant for the wine industry. | mdpi.comresearchgate.net |
Characterization and Application of Ochratoxin A Degrading Enzymes (e.g., Carboxypeptidases, Hydrolases like ADH3)
The enzymatic degradation of OTA is considered the most effective biological detoxification pathway. researchgate.net The principal mechanism involves the hydrolysis of the amide bond that connects the L-β-phenylalanine molecule to the OTα moiety, yielding these two virtually non-toxic products. mdpi.commdpi.com Several classes of enzymes, including carboxypeptidases and amidohydrolases, have been characterized for this purpose.
Carboxypeptidases: Carboxypeptidase A (CPA) and Carboxypeptidase Y (CPY) are among the most studied enzymes for OTA detoxification. researchgate.netresearchgate.net However, their application has been limited by relatively low efficiency. researchgate.net For instance, one study reported that a concentration of 15 μg/mL of CPA required 24 hours to degrade just 78.5% of the OTA substrate, while the same concentration of CPY needed 8 days to degrade only 25.3%. nih.gov
Amidohydrolases and Other Hydrolases: This class of enzymes has shown significantly higher efficiency.
ADH3: An amidohydrolase identified from Stenotrophomonas acidaminiphila, ADH3, is described as a "superefficient" enzyme. nih.govnih.gov In a recombinant form, ADH3 at a concentration of 1.2 μg/mL was able to completely degrade 50 μg/L of OTA within a mere 90 seconds. nih.gov Its catalytic efficiency has been calculated to be up to 35,000 times higher than that of commercial CPA. nih.gov
ADH2: Another highly efficient amidohydrolase was discovered in Lysobacter sp. CW239. nais.net.cn Research showed that 1.0 μg/mL of the recombinant ADH2 enzyme completely hydrolyzed 50 μg/L of OTA within 5 minutes. nais.net.cn
Ochratoxinase (OTase): Isolated from Aspergillus niger, OTase was one of the first highly efficient OTA-degrading enzymes to be characterized and have its crystal structure unveiled. nais.net.cnnih.gov Its efficiency, while high, is surpassed by newer discoveries; 15 μg/mL of OTase took 160 minutes to degrade the OTA substrate in a comparative study. nih.gov
Other enzymes, such as lipases from Aspergillus niger and porcine pancreas, have also demonstrated the ability to hydrolyze OTA to OTα and phenylalanine. mdpi.comresearchgate.net
Table 2: Comparison of Degradation Efficiency of Various OTA-Hydrolyzing Enzymes
| Enzyme | Source Organism | Concentration | Time to Degrade Substrate | Substrate Concentration | Reference(s) |
|---|---|---|---|---|---|
| ADH3 | Stenotrophomonas acidaminiphila | 1.2 μg/mL | 90 seconds | 50 μg/L | nih.gov |
| ADH2 | Lysobacter sp. CW239 | 1.0 μg/mL | 5 minutes | 50 μg/L | nais.net.cn |
| OTase | Aspergillus niger | 15 μg/mL | 160 minutes | 0.09 μM | nih.gov |
| CPA | Commercial (Bovine Pancreas) | 15 μg/mL | 24 hours (for 78.5% degradation) | 0.09 μM | nih.gov |
| CPY | Commercial (Yeast) | 15 μg/mL | 8 days (for 25.3% degradation) | 0.093 μM | nih.gov |
Genetic Engineering Approaches for Enhanced Microbial Degradation
Genetic engineering offers powerful tools to improve the efficiency and applicability of microbial detoxification of Ochratoxin A. These approaches focus on identifying, characterizing, and optimizing the genes responsible for producing OTA-degrading enzymes.
One primary strategy is the cloning and heterologous expression of genes encoding these enzymes. For example, the gene for carboxypeptidase from Bacillus amyloliquefaciens was cloned and expressed to confirm its direct role in OTA degradation. mdpi.com Similarly, the production of highly efficient recombinant enzymes like rADH3 from Stenotrophomonas acidaminiphila is a direct outcome of genetic engineering, allowing for detailed characterization and potential large-scale application. nih.gov
Gene knockout or mutant studies are another critical genetic engineering technique. By creating specific gene deletions, researchers can elucidate the precise function of individual enzymes within a microorganism. In a study on Lysobacter sp. CW239, gene mutants (Δcp4 and Δadh2) were created to prove that both a carboxypeptidase and an amidohydrolase were responsible for OTA degradation in the strain and that they acted synergistically. nais.net.cn
Furthermore, random mutagenesis can be employed to generate microbial strains with enhanced degradative properties. A novel fungal mutant strain of Aspergillus niger with a high OTA degradation rate (74.5%) was developed through UV irradiation, demonstrating a simpler method of genetic modification to improve detoxification capabilities. mdpi.com These genetic approaches are essential for developing robust and highly effective enzymatic solutions for OTA contamination.
Factors Affecting Microbial and Enzymatic Degradation Efficiency (e.g., Temperature, pH)
The efficiency of both microbial and enzymatic degradation of Ochratoxin A is significantly influenced by environmental factors, primarily temperature and pH. Optimizing these conditions is crucial for the practical application of detoxification technologies.
Temperature: The optimal temperature for OTA degradation varies depending on the specific microorganism or enzyme.
The enzyme ADH3 exhibits remarkable temperature adaptability, maintaining its hydrolytic function in a broad range from 0°C to 70°C. researchgate.netnih.gov
A study on Acinetobacter strains isolated from soil found that their degrading activity was slightly more efficient at 24°C compared to 22°C or 28°C. nih.gov
For a mutated Aspergillus niger strain, the optimal degradation temperature was found to be 30°C. mdpi.com
Porcine pancreatic lipase demonstrated faster degradation at higher temperatures, achieving 100% OTA removal in 7 hours at 44°C, compared to 10 hours at 37°C. mdpi.com
pH: The pH of the medium affects both the enzyme's activity and the chemical structure of the OTA molecule itself.
The optimal pH for a UV-mutated Aspergillus niger strain was determined to be 8.0. mdpi.com
In contrast, crude enzymes prepared from an Aspergillus tubingensis culture showed the highest activity at a pH of 5.0. nais.net.cn
The ionization state of OTA is pH-dependent; at a pH of 7.5, the carboxylic group is predominantly ionized, which can alter its polarity and availability as a substrate, potentially reducing the efficiency of certain enzymes. mdpi.com
The combination of pH and temperature can also be critical. Under alkaline conditions (pH 10), heating at 100°C resulted in a 50% loss of OTA, while no significant reduction was observed under neutral or acidic conditions at the same temperature. uidaho.edu
Table 3: Optimal Temperature and pH Conditions for OTA Degradation
| Microbe/Enzyme | Optimal Temperature | Optimal pH | Reference(s) |
|---|---|---|---|
| ADH3 Enzyme | 0°C - 70°C (Broad range) | Not specified | researchgate.netnih.gov |
| Acinetobacter sp. | 24°C | Not specified | nih.gov |
| Mutated Aspergillus niger | 30°C | 8.0 | mdpi.com |
| Porcine Pancreatic Lipase | 44°C (tested) | Not specified | mdpi.com |
Chemical Degradation Approaches for Ochratoxin A
Chemical methods provide an alternative to biological detoxification for destroying OTA in contaminated commodities. These approaches, which include alkaline hydrolysis, ammonization, and oxidative treatments, are often effective but carry potential drawbacks, such as the possibility of leaving chemical residues or reducing the nutritional and sensory quality of the treated products. mdpi.com
Alkaline Hydrolysis and Ammonization
Ammonization and alkaline hydrolysis are established chemical methods for OTA degradation. mdpi.com
Alkaline Hydrolysis: Treating OTA with alkaline solutions can effectively break it down. At a high pH (e.g., above 12), OTA undergoes degradation through two main processes: the hydrolysis of its lactone ring and the cleavage of the amide bond, which produces OTα. nih.gov The rate of OTA degradation is highly dependent on pH, with decomposition being significantly more rapid and extensive under alkaline conditions compared to neutral or acidic environments. uidaho.edu However, this process requires careful management. Studies have shown that if the solution is re-acidified promptly after initial alkaline treatment, the degradation can be reversible, reforming the hazardous OTA molecule. nih.govresearchgate.net Irreversible degradation is only achieved after the molecule has fragmented over a longer period. nih.govresearchgate.net
Ammonization: Ammonization involves the application of ammonium (B1175870) compounds to destroy mycotoxins. It is reported as an effective chemical process for the elimination of OTA from contaminated materials. mdpi.com
Oxidative Treatments (e.g., Ozonation)
Oxidative treatments, particularly using ozone (O₃), are a potent method for degrading Ochratoxin A. mdpi.comresearchgate.net Ozone is a strong oxidizing agent that attacks the functional groups within the OTA molecule. nih.govresearchgate.net This reaction alters the toxin's molecular structure, breaking it down into products with lower molecular weight, fewer double bonds, and consequently, less toxicity. researchgate.netnih.gov
The effectiveness of ozonation is dependent on several process parameters, including the concentration of ozone, the duration of exposure, temperature, and the moisture content of the commodity being treated. researchgate.netnih.govresearchgate.net
In a study on contaminated corn, treatment with 60 g/m³ of ozone for 10 hours reduced OTA levels from 80 μg/kg to below 5 μg/kg. spkx.net.cn
When applied to sultanas, gaseous ozone at 12.8 mg/L for 240 minutes resulted in an 82.5% reduction of OTA. researchgate.net
In aqueous solutions, OTA was degraded extremely rapidly, with significant reduction occurring within just 15 seconds of ozone treatment. nih.gov
While effective, ozone's strong oxidizing nature and limited penetration depth require careful control during application. researchgate.netnih.gov
Table 4: Efficacy of Ozonation on Ochratoxin A Degradation
| Commodity/Medium | Ozone Concentration | Exposure Time | % OTA Reduction | Reference(s) |
|---|---|---|---|---|
| Corn | 60 g/m³ | 10 hours | > 93% | spkx.net.cn |
| Sultanas | 12.8 mg/L | 240 minutes | 82.5% | researchgate.net |
Molecular Interactions and Cellular Mechanisms of Ochratoxin a
Ochratoxin A Interaction with Metabolic Pathways
Interference with Phenylalanine Metabolism (e.g., Phenylalanine-t-RNA-Synthetase)
One of the well-established mechanisms of OTA toxicity involves its interference with phenylalanine metabolism, particularly through the inhibition of protein synthesis. mdpi.commdpi.cominchem.orgmdpi.com OTA acts as an inhibitor of phenylalanine-tRNA synthetase (PheRS), an enzyme crucial for incorporating phenylalanine into proteins during translation. mdpi.cominchem.orgmdpi.com This inhibition is competitive, with OTA competing with phenylalanine for binding to the enzyme. inchem.orgmdpi.comasm.org Studies have shown that the isocoumarin (B1212949) structure of OTA is more critical for this interaction than its phenylalanine moiety. mdpi.com While the binding affinity of PheRS for OTA is lower than for phenylalanine, OTA's ability to be readily concentrated by cells enhances its inhibitory effect. inchem.org For instance, in HTC cells, intracellular OTA concentrations were found to be significantly higher than in the surrounding medium. inchem.org OTA has also been reported to inhibit phenylalanine hydroxylase, behaving as a false substrate for the enzyme. mdpi.com The disruption of phenylalanine metabolism and subsequent protein synthesis inhibition is considered a fundamental reaction affected by OTA in living organisms. inchem.orgresearchgate.net
Disruption of Mitochondrial Respiration and Bioenergetics
Ochratoxin A negatively impacts cellular energy production, primarily by disrupting mitochondrial respiration and bioenergetics. mdpi.comnih.govmdpi.com OTA has a strong inhibitory effect on cellular ATP production. mdpi.comnih.gov Mitochondrial dysfunction is recognized as an early indicator of OTA toxicity. nih.gov In vitro experiments using rat liver mitochondria demonstrated that OTA reduces the respiratory control ratio in a dose-dependent manner and inhibits electron transfer functions. mdpi.comnih.gov Specifically, OTA has been shown to inhibit the activities of succinate (B1194679) dehydrogenase, succinate-cytochrome c reductase, and succinate oxidase within the respiratory chain at certain concentrations. nih.gov The toxin can penetrate mitochondria and interfere with processes leading to a loss of mitochondrial membrane potential. nih.govmdpi.comsciety.org This disruption of mitochondrial function contributes to oxidative stress and can trigger cell death pathways. mdpi.comsciety.orgresearchgate.net
Impact on Other Cellular Metabolic Processes
Beyond phenylalanine metabolism and mitochondrial function, OTA can influence other cellular metabolic processes. Studies have indicated that OTA can affect gluconeogenesis, a pathway primarily occurring in the liver and kidneys, by decreasing the activity and interfering with the expression of key enzymes like phosphoenolpyruvate-carboxykinase (PEPCK). nih.govmdpi.com OTA exposure has also been linked to alterations in pathways related to amino acid, carbohydrate, cofactor, and vitamin metabolism, as well as lipid metabolism and signal transduction. oup.commdpi.com The specific metabolic pathways affected can vary depending on the OTA dose. mdpi.com Furthermore, OTA may disrupt protein kinase C (PKC)-mediated processes, which are involved in regulating various cellular functions, including xenobiotic detoxification and metabolic processes. oup.com
Genotoxic Mechanisms and DNA Adduct Formation
The genotoxic potential of Ochratoxin A and its role in carcinogenesis have been subjects of considerable research and debate. mdpi.comeuropa.euresearchgate.netoup.com While some studies initially regarded OTA as non-mutagenic in standard bacterial assays, evidence suggests it can induce DNA damage. mdpi.comeuropa.eu
Formation of Ochratoxin A-Derived DNA Adducts (e.g., C8-deoxyguanosine)
A significant aspect of OTA's genotoxicity is the formation of DNA adducts. mdpi.commdpi.comeuropa.eunih.govresearchgate.net OTA or its metabolites can covalently bind to DNA, potentially leading to mutations. mdpi.comeuropa.euoup.comnih.gov The C8 position of deoxyguanosine (dG) is a recognized site for adduct formation by OTA. oup.comnih.govcapes.gov.bracs.orgresearchgate.net The carbon-linked C8-deoxyguanosine adduct (often referred to as OTB-dG or OT-dG) has been identified as a major lesion in animal tissues following OTA exposure. oup.comnih.govacs.orgresearchgate.netmdpi.com This adduct can be formed through oxidative activation of OTA. capes.gov.br While some early studies using radiolabeled OTA did not detect covalent DNA adducts, subsequent investigations, particularly using techniques like 32P-postlabeling, have reported the presence of OTA-derived DNA adducts in various tissues, including kidney, liver, and spleen of exposed animals. europa.eutandfonline.comresearchgate.netmdpi.comnih.gov The levels and types of adducts can vary depending on the tissue and duration of exposure. nih.gov The formation of the C8-deoxyguanosine adduct has important implications for the mutagenicity and potential carcinogenicity of OTA. oup.comnih.govcapes.gov.br
Role of Reactive Metabolites and Bioactivation in DNA Damage
The formation of DNA adducts and other genotoxic effects of OTA are often linked to the generation of reactive metabolites through bioactivation. mdpi.commdpi.comeuropa.eunih.govresearchgate.netoup.comnih.govresearchgate.net Following bioactivation, electrophilic products derived from OTA can be formed, which are capable of covalently binding to DNA. mdpi.comnih.govresearchgate.net The metabolic pathways of OTA involve processes such as hydrolysis, hydroxylation, lactone-opening, and conjugation. researchgate.neteurekaselect.com While some metabolites like ochratoxin alpha (OTα) are considered less toxic, others, such as the lactone-opened product (OP-OTA) and potentially quinone/hydroquinone forms (OTQ/OTHQ), may be more reactive. researchgate.neteurekaselect.com Oxidative dechlorination of the para-chlorophenolic moiety of OTA can lead to the formation of a quinone species, which has been suggested to be involved in covalent DNA modification. tandfonline.comresearchgate.net Enzymes, including cytochrome P450 (CYP) enzymes and peroxidases, can play a role in the bioactivation of OTA to genotoxic compounds. mdpi.commdpi.comnih.gov The generation of reactive oxygen species (ROS) is also strongly implicated in OTA-induced DNA damage and genotoxicity, contributing to oxidative DNA lesions like 8-hydroxydeoxyguanosine (8-OHdG) and DNA strand breaks. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comoup.comnih.govplos.org The interplay between metabolic bioactivation, the formation of reactive species, and the subsequent interaction with DNA are key components of OTA's genotoxic mechanisms. mdpi.commdpi.comnih.govresearchgate.netoup.comresearchgate.netplos.org
Oxidative Stress Induction by Ochratoxin A
Oxidative stress is widely recognized as a key mechanism contributing to Ochratoxin A toxicity researchgate.netfrontiersin.orgingentaconnect.comtandfonline.comresearchgate.netmdpi.com. This imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defense mechanisms can lead to damage to cellular components, including lipids, proteins, and DNA frontiersin.orgmdpi.com.
Mechanisms of Reactive Oxygen Species (ROS) Generation
Ochratoxin A can induce ROS generation through several direct and indirect mechanisms frontiersin.org. Studies suggest that OTA exposure results in the overproduction of free radicals nih.govmdpi.com. The formation of OTA-quinone (OTQ) or phenoxyl and aryl radicals can contribute to increased ROS production nih.gov. Furthermore, OTA may induce lipid peroxidation, potentially utilizing Fe³⁺ as a cofactor nih.gov. In the presence of NADPH-CYP450 reductase, an OTA-Fe³⁺ complex can facilitate the reduction of Fe³⁺, leading to the formation of an OTA-Fe²⁺ complex that initiates the generation of free radicals and subsequent lipid peroxidation and DNA damage nih.gov. Increased ROS production and oxidative damage to lipids, proteins, and DNA have been widely reported following OTA exposure nih.govfrontiersin.org. OTA has been confirmed as a potent ROS inducer in mammalian systems, leading to lipid peroxidation and oxidative DNA damage frontiersin.org.
Cellular Antioxidant Responses to Ochratoxin A Exposure (e.g., Upregulation of Peroxiredoxin, Superoxide (B77818) Dismutase)
Cells possess antioxidant defense systems to counteract oxidative stress. However, Ochratoxin A can disrupt this balance researchgate.net. While some studies indicate that genes related to antioxidant activity, such as peroxiredoxin and superoxide dismutase, can be significantly upregulated in response to OTA, suggesting a cellular resistance mechanism, OTA can also reduce the antioxidant defense by lowering the activation of Nrf2 (nuclear factor-erythroid 2 p45-related factor 2) and AP-1 (activator protein 1) mdpi.comresearchgate.netnih.govresearchgate.net. Nrf2 regulates the transcription of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and other cytoprotective enzymes mdpi.com. Recent research highlights that OTA can inhibit Nrf2 protein expression, its translocation to the nucleus, and its DNA binding mdpi.com. Superoxide dismutase (SOD) and catalase are key enzymes activated in response to oxidative stress researchgate.net. SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide, which is then reduced to water by catalase and glutathione peroxidase researchgate.netmsu.ru. Studies have shown that OTA can decrease the levels and activity of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase researchgate.netnih.gov. Upregulation of genes related to antioxidant activity, including peroxiredoxin and superoxide dismutase, has been observed in some contexts of OTA exposure researchgate.netnih.govresearchgate.net.
Epigenetic Modulation and Ochratoxin A
Epigenetic mechanisms, which involve heritable changes in gene expression without alterations to the DNA sequence, are increasingly recognized as playing a role in Ochratoxin A toxicity and carcinogenicity tandfonline.comnih.govresearchgate.netresearchgate.net. While the exact mechanisms are still being elucidated, studies suggest that OTA can influence epigenetic processes tandfonline.comnih.govresearchgate.netresearchgate.net. Research indicates that changes in DNA methylation levels may be a key mechanism in kidney disease associated with OTA researchgate.net. Hypomethylation, for instance, has been linked to aberrant gene expression and chromosomal instability researchgate.net. Chronic administration of carcinogenic doses of OTA has been shown to affect cell-signaling pathways, leading to reduced renal antioxidant defense and increased oxidative DNA damage, which can be considered plausible epigenetic mechanisms tandfonline.com. Although the question of direct DNA binding by OTA is still debated, available data suggest that epigenetic mechanisms resulting from oxidative stress could be significant alternative pathways tandfonline.com.
Disruption of Cellular Structure and Function (e.g., Cytoskeleton Integrity)
Ochratoxin A has been suggested to mediate its toxic effects, in part, through the disruption of cellular structures, including mitochondrial respiration and the cytoskeleton uni-konstanz.de. OTA can induce damage to membrane structure and integrity, affecting cell adhesion and vesicle-mediated transport researchgate.net. Changes in cell membrane permeability, cytoplasmic granulation, and the rupture of cytoplasmic membranes have also been noted mdpi.com. Hydrophobic compounds like OTA can cross cell membranes and interact with cellular components, impacting both membrane and intracellular enzymes mdpi.com. This can lead to altered membrane permeability for ions, affecting cellular pH and potentially causing cellular disruption mdpi.com. Studies have shown that OTA can disrupt microvilli and tight junction proteins in various cell culture systems, leading to increased cell permeability mdpi.com.
Molecular Targets of Ochratoxin A Action (e.g., ATP, BCRP, DDAH, CYP450)
Ochratoxin A interacts with a variety of molecular targets within cells, contributing to its toxic effects. OTA is known to inhibit protein synthesis, potentially by interfering with phenylalanyl-tRNA synthetase, thereby preventing peptide elongation through competition with phenylalanine mdpi.comtandfonline.comnih.gov. OTA also has a significant negative impact on cellular energy production, particularly ATP synthesis mdpi.comnih.govresearchgate.net.
Transport proteins play a crucial role in the cellular uptake and efflux of OTA. Organic anion transporters (OATs), organic anion-transporting polypeptides (OATPs), oligopeptide transporters (PEPTs), and ATP-binding cassette (ABC) transporters, such as BCRP (Breast Cancer Resistance Protein) and MRP2 (Multidrug Resistance Protein 2), are involved in the transmembrane transport of OTA, particularly in the kidney nih.govnih.gov. These transporters can play a pivotal role in the development of OTA-induced nephrotoxicity nih.gov. Studies indicate that OTA can be cleared from cells through the transport activity of human BCRP and MRP2, which helps reduce its toxicity nih.gov.
Cytochrome P450 (CYP450) enzymes are involved in the metabolism of Ochratoxin A, leading to the formation of hydroxylated metabolites nih.govmdpi.commdpi.com. While the biotransformation of OTA is not fully understood, CYP450 enzymes, particularly in the liver microsomes, are responsible for the formation of metabolites like (4S)-4-OH OTA and (4R)-4-OH OTA nih.govmdpi.com. The interaction of OTA with CYP450 can also be linked to ROS generation nih.gov.
Q & A
Q. How do researchers address ethical challenges in OTA exposure studies involving vulnerable populations (e.g., subsistence farmers)?
- Methodological Answer : Community engagement via participatory research (e.g., co-designing dietary surveys) ensures informed consent and cultural sensitivity. Ethical approval requires risk-benefit analysis, emphasizing mitigation strategies (e.g., providing post-study health screenings). Data anonymization protocols comply with GDPR or HIPAA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
